molecular formula C13H10N2O B596885 5-(3-Aminophenyl)-3-cyanophenol CAS No. 1261900-78-0

5-(3-Aminophenyl)-3-cyanophenol

Katalognummer: B596885
CAS-Nummer: 1261900-78-0
Molekulargewicht: 210.236
InChI-Schlüssel: OVYAQDYNWUBATQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(3-Aminophenyl)-3-cyanophenol (CAS 1261900-78-0) is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development of multifunctional agents for complex neurodegenerative diseases like Alzheimer's disease (AD) . Researchers are increasingly focused on a multi-target-directed ligand (MTDL) strategy to address the multifaceted pathology of AD, which involves factors such as β-amyloid (Aβ) deposits, tau protein aggregation, a decline in acetylcholine, and oxidative stress . The structure of 5-(3-Aminophenyl)-3-cyanophenol, featuring both aminophenyl and cyanophenol motifs, makes it a valuable building block or intermediate for synthesizing novel drug hybrids. Specifically, its framework can be incorporated into rivastigmine-based hybrids, which are designed to simultaneously inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), act as antioxidants by scavenging free radicals, and inhibit the self-induced aggregation of the Aβ1–42 peptide . The aminophenyl component can contribute to the compound's interaction with chiral targets, while the cyanophenol group is a known pharmacophore in chemical and pharmaceutical research . This balanced multifunctional profile renders derivatives of this compound promising candidates for further investigation as potential treatments for Alzheimer's disease . This product is intended for research purposes only in a laboratory setting. It is strictly for non-medical uses, including but not limited to industrial and scientific research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(3-aminophenyl)-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYAQDYNWUBATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684619
Record name 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-78-0
Record name 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(3-Aminophenyl)-3-cyanophenol CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity 5-(3-Aminophenyl)-3-cyanophenol , a specialized biaryl intermediate used in high-precision medicinal chemistry.

Nomenclature, Synthesis, and Application in Drug Discovery

Compound Identity & Nomenclature

5-(3-Aminophenyl)-3-cyanophenol is a bifunctional biaryl scaffold characterized by a 1,3-disubstituted benzene ring linked to a 3-aminophenyl group.[1][2][3] Its structural rigidity and orthogonal functional handles (phenol, nitrile, amine) make it a "privileged structure" in the design of kinase inhibitors, nuclear receptor ligands, and PROTAC linkers.[3]

Core Identifiers
Parameter Details
CAS Registry Number 1261900-78-0
IUPAC Name 3'-Amino-5-hydroxy-[1,1'-biphenyl]-3-carbonitrile
Systematic Name 3-(3-Aminophenyl)-5-hydroxybenzonitrile
Common Synonyms 5-(3-Aminophenyl)-3-cyanophenol; 3'-Amino-5-hydroxybiphenyl-3-carbonitrile
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
SMILES Nc1cccc(c1)-c1cc(O)cc(c1)C#N
InChI Key FCYINOGGOHJKBT-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two aromatic rings connected by a single bond (biaryl axis).[3]

  • Ring A (Left): A phenyl ring substituted at the meta position (relative to the biaryl bond) with a primary amine (-NH₂).[3]

  • Ring B (Right): A phenyl ring substituted at positions 3 and 5 (relative to the biaryl bond) with a nitrile (-CN) and a hydroxyl (-OH) group.[3]

This specific substitution pattern (3,5-disubstitution on one ring, 3-substitution on the other) creates a non-planar, twisted geometry that is critical for fitting into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).[3]

Synthesis & Production Protocols

The synthesis of 1261900-78-0 relies on transition-metal-catalyzed cross-coupling chemistry.[3] The most robust industrial route is the Suzuki-Miyaura Coupling , which tolerates the polar functional groups (OH, CN, NH₂) with minimal protection steps.[3]

Retrosynthetic Analysis

The biaryl bond is formed by coupling an aryl halide (electrophile) with an aryl boronic acid (nucleophile).[3]

  • Fragment A (Electrophile): 3-Bromo-5-hydroxybenzonitrile (CAS 60186-24-5).[3]

  • Fragment B (Nucleophile): 3-Aminophenylboronic acid (CAS 30418-59-8).[3]

Protocol: Pd-Catalyzed Suzuki Coupling (Direct Route)

This protocol avoids protecting groups, utilizing a specialized catalyst system to prevent poisoning by the free amine and phenol.[3]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).[3]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[3]

Step-by-Step Methodology:

  • Charge: In a reaction vessel equipped with a reflux condenser and inert gas inlet, charge 3-Bromo-5-hydroxybenzonitrile (1.0 eq) and 3-Aminophenylboronic acid (1.2 eq).

  • Solvate: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to bromide).

  • Basify: Add K₂CO₃ (2.5 eq).

  • Catalyze: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.03 eq / 3 mol%).[3]

  • Inert: Purge the system with Nitrogen or Argon for 10 minutes.

  • React: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.[3][4]

    • Neutralize to pH 6–7 with 1M HCl (careful not to over-acidify, or the amine will protonate and remain in the aqueous phase).[3]

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3][4]

  • Purification: Flash column chromatography on silica gel. Gradient elution: 0% → 60% Ethyl Acetate in Hexanes.[3]

    • Note: The product is polar due to the OH and NH₂ groups.[3]

Synthesis Workflow Diagram

Synthesis SM1 3-Bromo-5-hydroxybenzonitrile (CAS 60186-24-5) Catalyst Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O SM1->Catalyst SM2 3-Aminophenylboronic acid (CAS 30418-59-8) SM2->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition & Transmetallation Product 5-(3-Aminophenyl)-3-cyanophenol (CAS 1261900-78-0) Intermediate->Product Reductive Elimination

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of CAS 1261900-78-0.[3]

Applications in Drug Discovery

This compound is not typically a final drug but a high-value Intermediate and Scaffold .[3] Its specific geometry allows it to serve as a core linker in several therapeutic classes.

A. Kinase Inhibition (Type II Inhibitors)

The "3-amino" and "3-cyano-5-hydroxy" motifs mimic the hydrogen-bonding patterns required to bind to the hinge region of kinases.[3]

  • Mechanism: The -OH and -CN groups can form hydrogen bonds with the backbone residues of the kinase hinge region.[3] The biaryl axis extends the molecule into the hydrophobic back-pocket, where the -NH₂ group can be derivatized (e.g., into a urea or amide) to interact with the "gatekeeper" residue or the DFG motif.[3]

  • Target Classes: p38 MAP Kinase, B-Raf, and VEGFR inhibitors often utilize similar biaryl-urea scaffolds.[3]

B. PROTAC Linker Design

The orthogonal reactivity of the amine and phenol allows this molecule to act as a rigid "exit vector" in PROTAC (Proteolysis Targeting Chimera) design.[3]

  • Amine (-NH₂): Attachment point for the E3 ligase ligand (e.g., Thalidomide or VHL ligand).[3]

  • Phenol (-OH): Attachment point for the linker chain connecting to the Target Protein ligand.[3]

  • Result: A rigid, defined orientation between the two protein-binding domains, improving degradation efficiency.[3]

C. Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

Method Expected Signal Assignment
¹H NMR (DMSO-d₆) δ 9.8–10.2 (s, 1H)Phenolic -OH
δ 7.0–7.6 (m, 7H)Aromatic Biaryl Protons
δ 5.2–5.5 (br s, 2H)Aniline -NH₂
IR Spectroscopy ~2230 cm⁻¹Nitrile (C≡N ) stretch (sharp, distinct)
~3300–3400 cm⁻¹Amine/Phenol (O-H / N-H ) stretch
LC-MS m/z = 211.1 [M+H]⁺Positive Ion Mode

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, its structural components (aminophenyl, cyanophenol) dictate the following safety protocols.

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[3][5] Nitriles can liberate cyanide ions metabolically; anilines can cause methemoglobinemia.[3]

    • Skin/Eye Irritation: Category 2.[3][5][6]

  • Handling Precautions:

    • Engineering Controls: Always handle in a fume hood. Avoid dust formation.[3][7][8]

    • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[3]

    • Storage: Store under inert gas (Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon air exposure.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72183189, 3-Amino-5-hydroxybenzonitrile. Retrieved from [Link](Note: This describes the core substructure and related properties).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483.[3] (Foundational reference for the synthesis protocol).

Sources

Spectroscopic Characterization of 5-(3-Aminophenyl)-3-cyanophenol: A Predictive and Interpretive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-(3-Aminophenyl)-3-cyanophenol, a molecule of interest for its potential applications stemming from its unique electronic and structural features. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and predictive methodologies to offer a robust characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also a detailed interpretation and the underlying scientific rationale.

Introduction

5-(3-Aminophenyl)-3-cyanophenol is a biphenyl derivative featuring a combination of electron-donating (amino and hydroxyl) and electron-withdrawing (cyano) functional groups. This arrangement of substituents is expected to impart unique photophysical and chemical properties to the molecule, making it a candidate for further investigation in medicinal chemistry and materials science. A thorough spectroscopic characterization is the first step in understanding its structure-activity relationships.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(3-Aminophenyl)-3-cyanophenol.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.8 - 10.2br s1H-OH
7.4 - 7.6m2HAr-H
7.2 - 7.3t1HAr-H
7.0 - 7.1m2HAr-H
6.8 - 6.9ddd1HAr-H
6.6 - 6.7t1HAr-H
5.3 - 5.5br s2H-NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
158.0C-OH
149.5C-NH₂
142.0Ar C-C
140.0Ar C-C
130.0Ar C-H
125.0Ar C-H
120.0Ar C-H
118.5C≡N
118.0Ar C-H
115.0Ar C-H
114.0Ar C-CN
113.0Ar C-H

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
2230 - 2210Strong, SharpC≡N stretching
1620 - 1580StrongN-H bending and Aromatic C=C stretching
1500 - 1400MediumAromatic C=C stretching
1350 - 1250StrongC-N stretching
1250 - 1150StrongC-O stretching
900 - 680StrongAromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
210100[M]⁺ (Molecular Ion)
18340[M - HCN]⁺
18235[M - CO]⁺
15425[M - HCN - CO]⁺
9350[C₆H₅NH₂]⁺
7730[C₆H₅]⁺

In-depth Spectral Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of 5-(3-Aminophenyl)-3-cyanophenol.

  • ¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is predicted to be complex due to the multiple, distinct aromatic protons and their spin-spin coupling. The broad singlets for the hydroxyl (-OH) and amino (-NH₂) protons are characteristic and their chemical shifts can be sensitive to solvent and concentration. The downfield shifts of the aromatic protons are consistent with their location on electron-deficient and electron-rich aromatic rings.[1][2] The splitting patterns (multiplicity) will arise from coupling with neighboring protons, and a detailed 2D-NMR analysis (like COSY and HSQC) would be necessary for unambiguous assignment of the experimental spectrum.

  • ¹³C NMR Analysis: The predicted ¹³C NMR spectrum shows twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The carbon attached to the hydroxyl group is expected at the most downfield position due to the strong deshielding effect of the oxygen atom. The carbon bearing the cyano group is also significantly downfield. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[1]

Infrared (IR) Spectroscopy

The predicted IR spectrum reveals the key functional groups present in 5-(3-Aminophenyl)-3-cyanophenol.

  • O-H and N-H Stretching: A broad absorption band in the region of 3450-3300 cm⁻¹ is predicted, which is characteristic of the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups. Hydrogen bonding will contribute to the broadening of this band.[3][4]

  • C≡N Stretching: A strong and sharp absorption band is expected in the 2230-2210 cm⁻¹ region, which is a definitive indicator of the nitrile (C≡N) functional group.[5]

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range, while aromatic C=C stretching will give rise to multiple bands in the 1620-1400 cm⁻¹ region.[6][7]

  • N-H Bending and C-N/C-O Stretching: The N-H bending vibration of the primary amine is expected to appear around 1620-1580 cm⁻¹. Strong absorptions for C-N and C-O stretching are predicted in the fingerprint region (1350-1150 cm⁻¹).[4]

  • Aromatic C-H Bending: Strong absorptions in the 900-680 cm⁻¹ region will be due to the out-of-plane bending of the aromatic C-H bonds, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings.[8]

Mass Spectrometry (MS)

The predicted mass spectrum provides information about the molecular weight and potential fragmentation pathways of the molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is predicted to be at m/z 210, corresponding to the molecular weight of 5-(3-Aminophenyl)-3-cyanophenol. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[9]

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to occur at the weaker bonds and lead to stable fragment ions. Plausible fragmentation pathways include the loss of small neutral molecules such as hydrogen cyanide (HCN) from the nitrile group, and carbon monoxide (CO) from the phenolic ring. The presence of a significant peak at m/z 93 suggests the cleavage of the biphenyl bond to form the stable anilinium radical cation.[10]

Experimental Workflow Visualizations

While the data presented here is predictive, the following diagrams illustrate the standard experimental workflows that would be employed to acquire actual spectroscopic data for 5-(3-Aminophenyl)-3-cyanophenol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 5-(3-Aminophenyl)-3-cyanophenol NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Pulse Pulse Sequence (1H, 13C, etc.) Spectrometer->Pulse FID Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration & Peak Picking Baseline->Integration Spectrum Final NMR Spectrum Integration->Spectrum

Figure 1: General workflow for NMR data acquisition and processing.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 5-(3-Aminophenyl)-3-cyanophenol KBr KBr Powder Sample->KBr Pellet KBr Pellet KBr->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer IR_Beam Infrared Beam Spectrometer->IR_Beam Interferogram Interferogram IR_Beam->Interferogram FT Fourier Transform Interferogram->FT Background Background Subtraction FT->Background Spectrum Final IR Spectrum Background->Spectrum

Figure 2: General workflow for solid-state IR spectroscopy.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_proc Data Output Sample 5-(3-Aminophenyl)-3-cyanophenol Inlet Direct Inlet / GC/LC Sample->Inlet Ion_Source Ion Source (e.g., EI) Inlet->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Spectrum Mass Spectrum Data_System->Spectrum

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 5-(3-Aminophenyl)-3-cyanophenol, a molecule with significant potential in various scientific fields. By employing predictive methodologies based on fundamental spectroscopic principles, this document offers valuable insights into the expected NMR, IR, and MS data. The detailed interpretations of these predicted spectra serve as a crucial starting point for any future experimental work on this compound. The workflows presented also outline the standard procedures for obtaining such data. This guide underscores the power of predictive spectroscopy as a tool for characterizing novel compounds in the early stages of research and development.

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Integrated Structural Elucidation of Novel Aminophenol Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of novel aminophenol derivatives presents a unique set of challenges due to the dual presence of electron-donating groups (hydroxyl and amino) on the aromatic scaffold. These moieties induce significant shielding effects, rapid proton exchange, and pH-dependent solubility profiles that complicate standard analytical workflows.

This guide moves beyond basic spectral interpretation, establishing a self-validating elucidation protocol . We prioritize the differentiation of regioisomers (ortho/meta/para) and the unambiguous assignment of N-substituted versus O-substituted derivatives—a common synthetic ambiguity in this class of compounds.

The Elucidation Hierarchy

Structural determination is not a linear checklist but a converging line of evidence. For aminophenols, the workflow must account for the lability of exchangeable protons and the high polarity of the core structure.

Visualization: The Convergent Logic Flow

The following diagram illustrates the critical decision points where data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) must cross-validate.

ElucidationWorkflow Sample Purified Isolate (>95% HPLC) HRMS HR-MS (ESI+) Formula Confirmation Sample->HRMS m/z < 5ppm error IR FT-IR Funct. Group Check Sample->IR NMR_1D 1H/13C NMR (DMSO-d6) HRMS->NMR_1D RDB Calculation IR->NMR_1D Confirm OH/NH NMR_2D 2D NMR (HSQC/HMBC/NOESY) NMR_1D->NMR_2D Connectivity Mapping XRD SC-XRD (Gold Standard) NMR_2D->XRD If crystalline Structure Final Structure Validated NMR_2D->Structure Solution State Model XRD->Structure Absolute Config

Figure 1: Convergent workflow ensuring orthogonal validation of the molecular structure.

Mass Spectrometry: The First Line of Defense

For novel aminophenols, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to preserve the molecular ion (


).
The Nitrogen Rule & RDB

Aminophenols adhere strictly to the Nitrogen Rule : an odd molecular weight indicates an odd number of nitrogen atoms.

  • Protocol: Calculate Ring Double Bond (RDB) equivalents immediately upon obtaining the formula.

    
    
    
    • Insight: A basic aminophenol core (

      
      ) has an RDB of 4 (benzene ring = 4). Any value >4 implies additional unsaturation in the novel substituents.
      
Fragmentation Forensics

While HRMS gives the formula, fragmentation (MS/MS) reveals the core. Aminophenols exhibit characteristic neutral losses that serve as structural fingerprints.

Fragment LossMass Change (

m/z)
Structural Implication
Loss of

-17 DaPrimary amine present (common in ortho isomers).
Loss of

-18 DaPhenolic hydroxyl (often requires ortho-effect or proximity).
Loss of

-28 DaPhenol ring contraction (characteristic of phenol radical cation).
Loss of

-27 DaAniline ring fragmentation.

Critical Check: If you observe a loss of 42 Da (


) rather than CO, suspect an acetylated impurity (e.g., paracetamol-like derivatives) rather than the free aminophenol [1].

NMR Spectroscopy: The Connectivity Engine

NMR is the primary tool for elucidation, but aminophenols are notorious for spectral ambiguity in standard solvents like Chloroform-


 (

).
Solvent Selection Strategy

Do not use


 for primary characterization. 
  • Reasoning: In non-polar solvents, the acidic phenolic proton (

    
    ) and basic amino protons (
    
    
    
    ) undergo rapid exchange, appearing as broad, undefined singlets or disappearing entirely.
  • The Solution: Use DMSO-

    
     . It forms strong hydrogen bonds with 
    
    
    
    and
    
    
    , slowing the exchange rate. This sharpens the peaks and often reveals
    
    
    coupling between the
    
    
    proton and ring protons, or
    
    
    protons and adjacent alkyl groups [2].
Regioisomer Differentiation (Ortho/Meta/Para)

Distinguishing the substitution pattern on the benzene ring is the most common challenge.

  • Para-substituted (

    
    ):  Shows a characteristic 
    
    
    
    system (two doublets, effectively) in the aromatic region (
    
    
    ppm).
  • Ortho-substituted (

    
    ):  Shows a complex 
    
    
    
    system. The key identifier is the deshielding of the proton ortho to the
    
    
    and shielding of the proton ortho to the
    
    
    .
  • Meta-substituted (

    
    ):  Characterized by a singlet (isolated proton between substituents) at a unique chemical shift, usually shielded.
    
2D NMR Logic

To build the scaffold, we employ a specific sequence of 2D experiments.

NMRLogic Start 1H Spectrum (DMSO-d6) HSQC HSQC (1-bond C-H) Start->HSQC HMBC HMBC (2/3-bond C-H) Start->HMBC COSY COSY (H-H neighbor) Start->COSY QuatC Identify Quaternary Carbons (C-OH, C-N) HSQC->QuatC Missing correlations HMBC->QuatC Long range peaks Connect Link Ring to Substituents COSY->Connect Ring pattern QuatC->Connect

Figure 2: 2D NMR logic for assigning quaternary carbons in substituted aromatics.

The HMBC "Bridge": The most critical step is linking the exchangeable protons to the carbon skeleton. In DMSO-


, the sharp 

peak (typically

ppm) will show an HMBC correlation to the carbon it is attached to (

) and the ortho carbons. This definitively locates the hydroxyl group relative to other substituents [3].

Orthogonal Confirmation: IR & XRD

Infrared Spectroscopy (FT-IR)

IR provides a quick "fingerprint" check to ensure the functional groups are intact.

  • Phenolic O-H: Broad band ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     cm
    
    
    
    .
  • Amine N-H: Sharper bands (doublet for primary, singlet for secondary) overlapping the OH region (

    
     cm
    
    
    
    ).
  • C-N Stretch: Strong band at

    
     cm
    
    
    
    (aromatic amine).
  • Differentiation: The fingerprint region (

    
     cm
    
    
    
    ) contains out-of-plane C-H bending bands that confirm 1,2- (ortho), 1,3- (meta), or 1,4- (para) substitution [4].
Single Crystal X-Ray Diffraction (SCXRD)

If the derivative can be crystallized, SCXRD is the "gold standard." It provides bond lengths, angles, and absolute configuration (if chiral).

  • Requirement: Slowly evaporate a solution (e.g., Ethanol/Hexane) to grow a crystal

    
     mm.
    
  • Outcome: Unambiguous confirmation of N-alkylation vs O-alkylation, which can be difficult to distinguish solely by NMR if the alkyl chain is long [5].

Standard Operating Procedure (SOP)

Protocol: Structural Elucidation of Compound X (Novel Aminophenol)

  • Purity Check:

    • Inject sample on HPLC (C18 column, Water/Acetonitrile gradient).

    • Requirement: Purity

      
       (Area under curve) to prevent impurity peaks from confusing the NMR interpretation.
      
  • Mass Spec Acquisition:

    • Instrument: Q-TOF or Orbitrap.

    • Mode: ESI Positive (+).

    • Action: Determine exact mass and calculate formula. Check isotope pattern (Cl/Br presence?).

  • NMR Sample Prep:

    • Dissolve

      
       mg of sample in 
      
      
      
      
      
      L of DMSO-
      
      
      .
    • Note: Ensure the tube is clean and free of paramagnetic impurities (rust/dust) which broaden lines.

  • Data Acquisition:

    • Run

      
       (16 scans), 
      
      
      
      (1024 scans), COSY, HSQC, and HMBC.
    • Special Step: If

      
       peaks are broad, add 
      
      
      
      drop of
      
      
      and re-run
      
      
      . The exchangeable peaks will disappear, confirming their identity.
  • Data Analysis:

    • Assign the aromatic ring pattern (COSY).

    • Locate the quaternary carbons (HMBC from ring protons).

    • Verify the substituent attachment point (HMBC from substituent protons to ring carbons).

References

  • Fragmentation Patterns in Mass Spectrometry of Organic Compounds . Chemguide. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts . University of Basrah/ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents . Organometallics/ACS. Available at: [Link]

  • FT-IR spectra of isomers of aminophenol . ResearchGate. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction . Crystals (MDPI). Available at: [Link]

Navigating the Biaryl Space: A Technical Guide to 5-(3-Aminophenyl)-3-cyanophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring Derivatives of 5-(3-Aminophenyl)-3-cyanophenol for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.[1]

Executive Summary

In the landscape of privileged medicinal scaffolds, the meta,meta-substituted biaryl system occupies a distinct niche. This guide focuses on 5-(3-Aminophenyl)-3-cyanophenol (Compound 1) , a versatile template that integrates three orthogonal functional handles: a nucleophilic aniline, an acidic phenol, and an electron-withdrawing nitrile.[1][2]

Unlike simple biphenyls, Compound 1 offers a "triad of reactivity" that allows for independent vector exploration without orthogonal protection group strategies. This whitepaper outlines the structural rationale, robust synthetic protocols, and strategic derivatization logic required to transition this scaffold from a library fragment to a lead candidate.

Part 1: Structural Analysis & Pharmacophore Mapping[1]

The "Triad of Functionality"

The medicinal value of 5-(3-Aminophenyl)-3-cyanophenol lies in its ability to interact with biological targets via three distinct mechanisms simultaneously.

Functional GroupElectronic CharacterpKa (Approx)Medicinal UtilityMetabolic Liability
Phenol (-OH) H-Bond Donor/Acceptor~9.5H-bond interactions (e.g., Ser/Thr residues).[1][2]High (Glucuronidation/Sulfation).[1][2]
Aniline (-NH₂) Basic/Nucleophilic~4.0 (Conj.[1][2] Acid)Solubilizing group; handle for amide/urea formation.[1][2]Moderate (Acetylation/Oxidation).[1][2]
Nitrile (-CN) EWG / PolarNeutralBioisostere for carbonyl/halogen; metabolic blocker.[1][2]Low (Hydrolysis is slow).[1][2]
Geometric Considerations

The meta-linkage of the phenyl ring induces a "twisted" biaryl conformation (dihedral angle ~35-40°), preventing planarity.[1] This is critical for:

  • Solubility: Disrupts π-π stacking compared to planar analogs.[1][2]

  • Binding Pocket Fit: Mimics the geometry of many kinase inhibitors (e.g., Type II inhibitors) where the biaryl bridge spans the gatekeeper region.

Part 2: Robust Synthetic Strategy

To access Compound 1 and its derivatives reliably, we utilize a Suzuki-Miyaura Cross-Coupling approach.[1][2][3] This pathway is preferred over Stille or Negishi couplings due to the tolerance of the free phenol and amine (under optimized conditions) and the avoidance of toxic tin byproducts.

Protocol 1: Synthesis of the Core Scaffold

Target: 5-(3-Aminophenyl)-3-cyanophenol Retrosynthesis:[1][2] 3-Bromo-5-hydroxybenzonitrile + 3-Aminophenylboronic acid.[1][2]

Reagents & Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) – Chosen for stability and resistance to poisoning by amines.

  • Base: K₃PO₄ (3.0 equiv) – Mild enough to prevent phenol oxidation but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:[1][2]1) – Ensures solubility of inorganic base and organic reactants.

  • Temperature: 90°C, 4-12 hours.

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine 3-bromo-5-hydroxybenzonitrile (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Purge: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical to prevent homocoupling.[1][2]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM (0.05 eq) under positive Argon flow.[1][2]

  • Solvation: Add degassed Dioxane/Water mixture. Seal vessel.

  • Reaction: Heat to 90°C. Monitor by LCMS (Look for M+H = 211.08).

  • Workup: Cool to RT. Dilute with EtOAc. Acidify aqueous layer slightly (pH ~6) to ensure phenol extraction.[1][2] Wash organic layer with Brine.[1][2][4] Dry over Na₂SO₄.[1][2][4]

  • Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes). The amine/phenol nature makes the compound polar; adding 1% TEA to the eluent may reduce tailing.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis and subsequent divergence points.

SynthesisWorkflow SM1 3-Bromo-5- hydroxybenzonitrile Condition Pd(dppf)Cl2 K3PO4, Dioxane/H2O 90°C SM1->Condition SM2 3-Aminophenyl boronic acid SM2->Condition Core SCAFFOLD: 5-(3-Aminophenyl)- 3-cyanophenol Condition->Core Suzuki Coupling (80-90% Yield) PathA Vector A: Amide/Urea (Kinase Hinge) Core->PathA R-COCl or R-NCO PathB Vector B: O-Alkylation (Metabolic Stability) Core->PathB R-X, Base PathC Vector C: Nitrile Hydrolysis (Solubility) Core->PathC H2O2, NaOH

Figure 1: Convergent synthetic workflow for 5-(3-Aminophenyl)-3-cyanophenol utilizing Suzuki-Miyaura coupling, leading to three distinct exploration vectors.

Part 3: Derivatization Logic & SAR Vectors[1]

Once the scaffold is in hand, the medicinal chemist must prioritize modifications based on the target profile.

Vector A: The Amine (The "Warhead" Handle)

The aniline nitrogen is the most reactive point and the primary vector for introducing specificity.

  • Strategy: Convert to Ureas or Amides .

  • Rationale: In kinase inhibitors (e.g., Sorafenib, Regorafenib), a diaryl urea motif forms a critical hydrogen bond network with the Glu/Asp residues in the DFG-motif of the kinase activation loop.

  • Protocol (Urea Formation): React Compound 1 with an aryl isocyanate in DCM/THF at RT. If the isocyanate is unavailable, use Triphosgene/DIPEA followed by the amine partner.

Vector B: The Phenol (The Metabolic Soft Spot)

The free phenol is a liability for oral bioavailability due to rapid Phase II metabolism (glucuronidation).

  • Strategy: Bioisosteric Replacement or Masking .[1][2]

  • Option 1 (Etherification): Cap with a difluoromethyl group (-OCHF₂) using sodium chlorodifluoroacetate.[1][2] This mimics the H-bond acceptor capability of the phenol while blocking metabolism.[1]

  • Option 2 (Cyclization): If an adjacent carbon is available (e.g., via ortho-formylation), cyclize to form a benzofuran or quinoline, locking the conformation.

Vector C: The Nitrile (The Electronic Tuner)

The nitrile group is robust but can be modified if higher polarity is needed.

  • Strategy: Tetrazole Formation .

  • Rationale: The tetrazole ring is a classic bioisostere for a carboxylic acid (pKa ~5) but with better membrane permeability. It provides a strong anionic binding site.[1][2]

  • Protocol: React Compound 1 with NaN₃ and ZnBr₂ in water/isopropanol at reflux.

Part 4: Logical Relationships & Decision Tree

The following diagram maps the decision-making process for optimizing this scaffold based on assay results (Solubility vs. Potency vs. Stability).

SAR_Logic Scaffold Scaffold Evaluation (Compound 1) Prob_Metab Issue: High Clearance (Rapid Glucuronidation) Scaffold->Prob_Metab In Microsomes Prob_Potency Issue: Low Potency (Weak Binding) Scaffold->Prob_Potency In Biochem Assay Prob_Sol Issue: Poor Solubility (LogP > 4) Scaffold->Prob_Sol In PBS Buffer Sol_Bioiso Modify Phenol: -OCH3, -OCHF2, or replace w/ Pyridine Prob_Metab->Sol_Bioiso Block -OH Sol_Hinge Modify Amine: Add Heterocyclic Urea (Hinge Binder) Prob_Potency->Sol_Hinge Extend Scaffold Sol_Polar Modify Nitrile: Hydrolyze to Amide or Tetrazole Prob_Sol->Sol_Polar Lower LogP

Figure 2: SAR Decision Tree. This flowchart guides the optimization of Compound 1 based on common ADME and potency liabilities.

References

  • Nitrile Bioisosteres in Medicinal Chemistry Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Suzuki-Miyaura Coupling Protocols Title: Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism Source: Yoneda Labs / Nobel Prize Context URL:[Link][1]

  • Biaryl Scaffolds in Drug Design Title: Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update Source: MDPI (Molecules) URL:[Link][1]

  • Aminophenyl Derivatives in Medicinal Chemistry Title: Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1]

Sources

Methodological & Application

Application Note: Analytical Quantification of 5-(3-Aminophenyl)-3-cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide & Validated Protocols

Executive Summary & Analyte Profiling

This guide details the analytical strategy for quantifying 5-(3-Aminophenyl)-3-cyanophenol , a challenging amphoteric intermediate often encountered in the synthesis of advanced functional materials and kinase inhibitors. Due to the simultaneous presence of a basic primary amine, an acidic phenol, and a polar nitrile group on a biphenyl core, this molecule exhibits complex pH-dependent solubility and retention behavior.

Physicochemical Profile (In Silico & Empirical)

Understanding the ionization state is critical for chromatographic success.

PropertyValue (Estimated)Impact on Method
Structure Biphenyl core with -NH₂, -OH, -CNHigh UV absorbance (conjugation); Potential for

-

interactions.[1]
pKa (Base) ~4.2 (Aniline moiety)Protonated (

) at pH < 4. Neutral at pH > 6.
pKa (Acid) ~7.9 (Phenol w/ CN group)Electron-withdrawing -CN lowers phenol pKa (vs. 9.9 for phenol). Ionized (

) at pH > 8.
LogP ~2.1 (Neutral form)Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
Solubility Low in water (pH 6-7); High in MeOH, DMSOSample diluent must contain organic solvent (min 50%).
Method Strategy (Quality by Design)

The amphoteric nature creates a "retention window" challenge. At neutral pH, the molecule is likely zwitterionic or neutral but poorly soluble.

  • Strategy A (Recommended): Acidic pH (pH ~2.5) . The amine is protonated (ionic), and the phenol is neutral. This ensures solubility and prevents secondary interactions with silanols if a high-quality end-capped column is used.

  • Strategy B (Alternative): Basic pH (pH ~10) . The amine is neutral, and the phenol is ionized. Requires hybrid-silica columns (e.g., Waters XBridge) resistant to high pH.

Primary Protocol: HPLC-UV/DAD

Application: Purity assay, reaction monitoring, and content uniformity. Rationale: Uses a C18 stationary phase with acidic mobile phase to maintain the amine in a protonated state, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC or UHPLC with Diode Array Detector (DAD)DAD allows peak purity confirmation.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XSelect CSH Phenyl-Hexyl C18 is standard. Phenyl-Hexyl provides orthogonal selectivity via

-

interactions with the biphenyl core.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Maintains pH ~2.7. Formic acid is MS-compatible. Use TFA (0.05%) if peak tailing > 1.5.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[2]
Column Temp 40°CImproves mass transfer and reduces backpressure.
Detection UV @ 254 nm (bw 4) and 280 nm (bw 4)254 nm targets the biphenyl system; 280 nm targets the phenol.
Injection Vol 5 - 10 µLDependent on sensitivity requirements.
Gradient Program

Standard generic gradient to prevent elution of late-eluting dimers.

Time (min)% Mobile Phase BEvent
0.05Initial equilibration (highly aqueous to retain polar impurities)
2.05Isocratic hold
12.090Linear ramp to elute main analyte and lipophilic impurities
15.090Wash step
15.15Return to initial
20.05Re-equilibration
System Suitability Criteria (USP <621>)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine-containing compounds).
    
  • Resolution (

    
    ):  > 2.0 between analyte and nearest impurity.
    
  • Injection Precision: RSD < 1.0% (n=6).

Secondary Protocol: LC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening or biological matrix analysis (plasma/urine). Rationale: High sensitivity using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode .

    • Why Positive? The aniline amine readily protonates

      
      .
      
  • Precursor Ion: m/z ~211.1 (Calculated MW: 210.23 g/mol ).

  • Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 400°C

    • Gas Flow: 800 L/hr

MRM Transitions (Optimized)
TransitionTypeCollision Energy (eV)Interpretation
211.1

184.1
Quantifier20Loss of -CN (HCN) or ring fragmentation
211.1

156.1
Qualifier35Loss of -CN and -CO (phenol ring cleavage)

Note: Transitions must be experimentally verified using a pure standard as fragmentation patterns vary by instrument geometry (Triple Quad vs. Q-TOF).

Sample Preparation Workflow

Due to the amphoteric nature, simple liquid-liquid extraction (LLE) can be difficult. Solid Phase Extraction (SPE) is recommended for complex matrices.[1]

SamplePrep Start Sample Matrix (Plasma/Reaction Mix) PreTreat Pre-treatment Dilute 1:1 with 2% Formic Acid (Disrupts protein binding, ionizes amine) Start->PreTreat SPE_Load SPE Loading Cartridge: MCX (Mixed-Mode Cation Exchange) Retains positively charged amine PreTreat->SPE_Load Wash1 Wash 1: 0.1% Formic Acid (Removes proteins/salts) SPE_Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/acids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Neutralizes amine, releases analyte) Wash2->Elute Recon Evaporate & Reconstitute Mobile Phase A:B (90:10) Elute->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. This leverages the basic amine for selective retention, washing away acidic/neutral interferences.

Method Validation (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated against the following parameters.

Specificity
  • Protocol: Inject blank, placebo/matrix, and analyte spiked with known synthesis precursors (e.g., 3-bromo-5-cyanophenol).

  • Acceptance: No interfering peaks at the retention time of the analyte. Peak purity index > 99.0% (DAD).

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for assay).

  • Acceptance:

    
    ; y-intercept confidence interval includes zero.
    
Accuracy (Recovery)
  • Protocol: Spike matrix at 80%, 100%, and 120% levels (triplicate).

  • Acceptance: Mean recovery 98.0% – 102.0% (for drug substance) or 90-110% (for impurities).

Robustness (Critical for this Analyte)

Since the separation relies on pH control:

  • pH Variation: Test Mobile Phase A at pH 2.5 and 2.9 (± 0.2 units).

  • Temperature: Test 35°C and 45°C.

  • Result: Retention time may shift, but resolution (

    
    ) between critical pairs must remain > 1.5.
    

Logic of Method Development (Decision Tree)

MethodDev Start Analyte: 5-(3-Aminophenyl)-3-cyanophenol Check_UV UV Active? Start->Check_UV Check_Trace Trace/Bioanalysis? Start->Check_Trace HPLC_UV Select HPLC-UV (254 nm) Check_UV->HPLC_UV Yes pH_Select Mobile Phase pH Selection HPLC_UV->pH_Select LCMS Select LC-MS/MS (ESI+) Check_Trace->LCMS Yes LCMS->pH_Select Acidic Acidic (pH 2-3) Amine (+), Phenol (0) *Robust Choice* pH_Select->Acidic Basic Basic (pH 10) Amine (0), Phenol (-) *Requires Hybrid Column* pH_Select->Basic

Figure 2: Decision matrix for instrument and pH selection based on analyte properties.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Dolan, J. W. (2010). pH-Dependent Retention of Ionizable Compounds. LCGC North America. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[3] Journal of Chromatography A. Link

  • PubChem. (2025).[4] Compound Summary: 3-Cyanophenol (Analogous pKa data). National Library of Medicine. Link

  • U.S. Pharmacopeia. (2024).[5] General Chapter <621> Chromatography. USP-NF. Link

Sources

experimental setup for studying the antioxidant properties of aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

From Electrochemical Thermodynamics to Intracellular Kinetics

Abstract

Aminophenols (APs) represent a unique class of antioxidants characterized by the dual presence of electron-donating amino (-NH₂) and hydroxyl (-OH) groups on a benzene ring.[1] Unlike simple phenols, APs exhibit complex redox behavior involving Proton-Coupled Electron Transfer (PCET), allowing them to scavenge radicals via both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. This guide outlines a rigorous experimental framework for characterizing APs, addressing their specific stability challenges and interference potential in colorimetric assays.

Part 1: Structural Basis & Mechanistic Rationale

The Ortho/Para Advantage

The antioxidant potency of aminophenols is strictly governed by positional isomerism.

  • High Potency (ortho & para): 2-aminophenol and 4-aminophenol can form stable quinone imine intermediates upon oxidation. This resonance stabilization lowers the bond dissociation enthalpy (BDE) of the O-H and N-H bonds, facilitating radical scavenging.

  • Low Potency (meta): 3-aminophenol lacks the resonance structures required to stabilize the radical intermediate, resulting in significantly higher oxidation potentials and lower antioxidant activity.

Mechanism of Action (PCET)

The primary mechanism involves the donation of hydrogen atoms (HAT) or electrons (SET) to neutralize reactive oxygen species (ROS), converting the aminophenol into a quinone imine.

AntioxidantMechanism AP p-Aminophenol (Reduced State) Transition Transition State [PCET] AP->Transition -H• / -e⁻ Radical Free Radical (ROO•) Radical->Transition Quinone Quinone Imine (Oxidized Product) Transition->Quinone Oxidation Neutral Neutralized Species (ROOH) Transition->Neutral Reduction

Figure 1: The oxidation pathway of p-aminophenol neutralizing a peroxyl radical via Proton-Coupled Electron Transfer (PCET).

Part 2: Electrochemical Characterization (Thermodynamics)

Rationale: Before testing biological efficacy, one must establish the thermodynamic feasibility of electron donation. Cyclic Voltammetry (CV) is the gold standard for APs, as it identifies the oxidation potential (


). A lower 

correlates with a higher capacity to donate electrons.
Protocol 1: Cyclic Voltammetry (CV) Setup

Objective: Determine the anodic peak potential (


) and reversibility of the redox couple.

Materials:

  • Potentiostat: (e.g., Metrohm Autolab or CHI).

  • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter (polished to mirror finish with 0.05 µm alumina).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum wire.

  • Solvent: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4 (Physiological) AND Acetate Buffer, pH 3.0 (Stability check).

Step-by-Step Methodology:

  • Electrode Preparation: Polish the GCE on a microcloth with alumina slurry. Sonicate in ethanol and then water for 3 mins each to remove debris.

  • Solution Prep: Prepare a 1.0 mM solution of the specific Aminophenol in the buffer.

    • Critical Note: Aminophenols auto-oxidize rapidly in basic or neutral solutions (turning brown). Prepare solutions immediately before use and protect from light.

  • Degassing: Purge the solution with high-purity Nitrogen or Argon for 10 minutes to remove dissolved oxygen, which interferes with cathodic peaks.

  • Measurement:

    • Scan Range: -0.2 V to +0.8 V (vs. Ag/AgCl).

    • Scan Rate: 50 mV/s, 100 mV/s, and 200 mV/s (to verify diffusion control).

    • Run 3 cycles; record data from the 2nd cycle.

  • Analysis: Record the Anodic Peak Potential (

    
    ).[2][3]
    
    • Validation: Calculate

      
      .[2] For a reversible 2-electron process (like quinone imine formation), theoretical 
      
      
      
      mV/n. Large deviations indicate irreversible oxidation (common in unstable APs).

Part 3: Spectrophotometric Scavenging Assays (Kinetics)

Rationale: While CV gives thermodynamics, radical scavenging assays measure reaction kinetics. Warning: Aminophenol oxidation products (quinones) are often colored (yellow/red). This causes interference in the standard DPPH assay (517 nm). The ABTS assay is preferred as it measures at 734 nm, minimizing spectral overlap.

Protocol 2: ABTS Radical Cation Decolorization Assay

Objective: Measure the Trolox Equivalent Antioxidant Capacity (TEAC).

Reagents:

  • ABTS Stock: 7 mM ABTS + 2.45 mM Potassium Persulfate in water.[1] Incubate in dark for 12-16 hours to generate ABTS[1]•+ (dark blue).

  • Working Solution: Dilute stock with Ethanol until Absorbance at 734 nm is

    
    .
    

Methodology:

  • Sample Prep: Dissolve Aminophenol in Ethanol (or DMSO if solubility is poor). Prepare serial dilutions (e.g., 5, 10, 25, 50, 100 µM).

  • Reaction:

    • Add 20 µL of Sample to 180 µL of ABTS Working Solution in a 96-well plate.

    • Blank: 20 µL Ethanol + 180 µL ABTS.

    • Compound Control (Interference Check): 20 µL Sample + 180 µL Ethanol (Measure this to subtract intrinsic color of the aminophenol).

  • Incubation: 6 minutes in the dark at Room Temperature.

  • Detection: Measure Absorbance at 734 nm.[1][4]

  • Calculation:

    
    [1]
    

Part 4: Cellular Validation (Biological Relevance)

Rationale: Chemical assays do not account for cell membrane permeability or intracellular metabolism. The DCFH-DA assay in HepG2 cells is the industry standard for validating intracellular antioxidant activity.

Protocol 3: Cellular Antioxidant Activity (CAA)

Objective: Quantify the ability of the AP to prevent AAPH-induced oxidation of DCFH to fluorescent DCF.[5]

Workflow Diagram:

CAA_Workflow Step1 Seed HepG2 Cells (6x10^4 cells/well) Step2 Treatment: Add DCFH-DA Probe (25 µM) + Aminophenol Test Compound Step1->Step2 Step3 Wash Cells (PBS) Remove extracellular compound Step2->Step3 Step4 Stress Induction: Add AAPH (600 µM) Step3->Step4 Step5 Kinetic Measurement: Ex: 485nm / Em: 535nm Every 5 mins for 1 hour Step4->Step5

Figure 2: Cellular Antioxidant Activity (CAA) assay workflow.

Methodology:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate with clear bottom. Incubate 24h.

  • Treatment: Remove medium.[6][7] Wash with PBS.[1] Add 100 µL of treatment medium containing 25 µM DCFH-DA and the Aminophenol (various concentrations). Incubate 1 hour at 37°C.

    • Note: This step allows the AP to enter the cell alongside the probe.

  • Wash: Remove solution and wash cells with PBS. This ensures we are measuring intracellular effect only.

  • Stress: Add 100 µL of 600 µM AAPH (free radical generator) in HBSS.

  • Read: Immediately place in plate reader at 37°C. Read fluorescence (Ex 485nm / Em 535nm) every 5 minutes for 1 hour.

  • Analysis: Calculate the Area Under the Curve (AUC).

    
    
    Where 
    
    
    
    is the integral of the sample curve and
    
    
    is the integral of the control (AAPH only) curve.

Data Presentation & Interpretation[1][4][7][8][9][10][11][12][13]

Summary of Expected Results for Aminophenols:

ParameterAssayHigh Activity (e.g., p-Aminophenol)Low Activity (e.g., m-Aminophenol)Notes

Cyclic Voltammetry< 0.4 V> 0.7 VLower potential = easier electron donation.
IC50 ABTSLow (µM range)HighCompare to Trolox standard.
CAA Unit Cell AssayHigh (> 50)Low (< 10)Indicates membrane permeability + activity.
Stability Visual/UVTurns brown rapidlyStableOrtho/Para isomers oxidize to quinones.

References

  • Nagaoka, S., et al. (2024). "DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols." International Journal of Molecular Sciences. Available at: [Link]

  • Gulcin, I. (2020). "Antioxidants and Antioxidant Methods: An Updated Overview." Archives of Toxicology. Available at: [Link]

  • Wolfe, K.L., & Liu, R.H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements."[8] Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Fotouhi, L., et al. (2014). "Electrochemical behavior of 4-aminophenol at natural phosphate modified carbon paste electrode." Trade Science Inc.[9] Available at: [Link]

  • Magalhães, L.M., et al. (2008). "Methodological aspects about in vitro evaluation of antioxidant properties." Analytica Chimica Acta. Available at: [Link]

Sources

Application Note: Engineering ESIPT-Based Fluorescent Probes from Cyanophenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Design Logic

Cyanophenols (e.g., 2-hydroxybenzonitrile and its derivatives) represent a privileged scaffold in the design of Excited-State Intramolecular Proton Transfer (ESIPT) probes. Unlike conventional fluorophores (fluorescein, rhodamine) that suffer from small Stokes shifts and concentration-dependent quenching (ACQ), cyanophenol-derived probes—specifically 2-(2'-hydroxyphenyl)benzothiazoles (HBT) —offer:

  • Large Stokes Shifts (>150 nm): Minimizing self-absorption and improving signal-to-noise ratio.

  • Dual Emission (Ratiometric Potential): Distinct Enol (E) and Keto (K) emission bands allow for self-calibrating measurements independent of probe concentration.

  • Tunable Acidity: The electron-withdrawing cyano (-CN) group, when retained or strategically positioned, modulates the pKa of the phenolic hydroxyl, enabling precise pH sensing in physiological windows (pH 6.5–7.4).

This guide details the rational synthesis, characterization, and biological application of these probes, focusing on converting cyanophenol precursors into functional benzothiazole-based sensors.

Mechanistic Principles (ESIPT)[1][2]

The core functionality relies on the ESIPT mechanism.[1] Upon photoexcitation, the phenolic proton of the cyanophenol-derived core transfers to the neighboring heteroatom (nitrogen in the benzothiazole ring), forming a keto tautomer.

Diagram 1: ESIPT Mechanism & Photocycle

ESIPT_Mechanism Enol_S0 Enol Form (S0) (Ground State) Enol_S1 Enol Form (S1) (Excited State) Enol_S0->Enol_S1 Excitation (hν) Keto_S1 Keto Form (S1) (Proton Transfer) Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto Form (S0) (Ground State) Keto_S1->Keto_S0 Radiative Decay Emission Fluorescence Emission (Large Stokes Shift) Keto_S1->Emission Keto_S0->Enol_S0 Reverse Proton Transfer

Caption: The four-level photocycle of cyanophenol-derived HBT probes. Excitation triggers ultrafast proton transfer, resulting in red-shifted emission from the Keto species.

Protocol 1: Chemical Synthesis

Objective: Synthesize a 2-(2'-hydroxyphenyl)benzothiazole (HBT) core using 2-cyanophenol as the scaffold precursor.

Rationale: While HBTs are often made from salicylic acid, using 2-cyanophenol (salicylonitrile) allows for milder condensation conditions with 2-aminothiophenol, often avoiding the high-temperature sublimation issues of acids.

Materials
  • Precursor: 2-Hydroxybenzonitrile (2-Cyanophenol) or substituted derivatives (e.g., 4-diethylamino-2-hydroxybenzonitrile for red-shifted emission).

  • Reactant: 2-Aminothiophenol.[2][3][4]

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or Ethanol/Acetic Acid.

  • Purification: Silica gel (200-300 mesh), Dichloromethane (DCM), Methanol.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, mix 2-cyanophenol (1.0 eq, 5 mmol) and 2-aminothiophenol (1.1 eq, 5.5 mmol) .

  • Condensation: Add Polyphosphoric Acid (PPA, 10 mL) . The PPA acts as both solvent and acid catalyst to activate the nitrile group for nucleophilic attack by the thiol/amine.

  • Reaction: Heat the mixture to 140°C under nitrogen atmosphere for 4–6 hours .

    • Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The nitrile spot (

      
      ) should disappear, and a highly fluorescent spot (
      
      
      
      ) should appear.
  • Quenching: Cool the reaction to 60°C and pour slowly into ice-cold water (100 mL) with vigorous stirring. The PPA will hydrolyze, precipitating the crude benzothiazole.

  • Neutralization: Adjust pH to 7.0 using saturated

    
     solution to ensure the phenol is protonated (Enol form).
    
  • Workup: Filter the precipitate. Wash with water (

    
    ).
    
  • Purification: Recrystallize from hot ethanol OR purify via column chromatography (Silica gel, DCM/Hexane gradient).

Yield Expectation: 75–85% as yellow/green solids.

Protocol 2: Spectroscopic Characterization & Validation

Objective: Confirm the ESIPT mechanism and determine the pKa for biological suitability.

A. Solvatochromism Analysis

ESIPT probes exhibit minimal solvatochromism in their absorption but significant changes in emission depending on hydrogen-bonding capability.

Procedure:

  • Prepare

    
     stock solutions of the probe in Toluene (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).
    
  • Record UV-Vis absorption and Fluorescence emission spectra (

    
    ).
    

Data Interpretation Table:

SolventAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Mechanistic Insight
Toluene 340530~190Strong ESIPT (Keto emission dominant).
Acetonitrile 342535~193Strong ESIPT.
Methanol 338400 & 530~62 & ~192Dual Emission. Intermolecular H-bonds with solvent compete with ESIPT, showing both Enol (400nm) and Keto (530nm) bands.
B. pKa Determination (Ratiometric Response)

The cyanophenol scaffold allows tuning of the pKa.

  • Prepare buffers ranging from pH 4.0 to 9.0.

  • Add probe (

    
    ) to each buffer.
    
  • Plot Fluorescence Intensity Ratio (

    
    ) vs. pH.
    
  • Fit data to the Henderson-Hasselbalch equation to find pKa.

    • Target: A pKa near 7.0 is ideal for cytosolic pH sensing.

Protocol 3: Biological Validation (Live Cell Imaging)

Objective: Validate the probe for intracellular imaging (e.g., pH or ROS sensing) in HeLa cells.

Diagram 2: Experimental Workflow

Cell_Imaging_Workflow Culture Cell Culture (HeLa/RAW264.7) Incubation Probe Incubation (5-10 µM, 30 min, 37°C) Culture->Incubation Seed cells on glass bottom dish Wash PBS Wash (3x) Remove extracellular probe Incubation->Wash Stimulation Analyte Stimulation (e.g., H2O2 or pH change) Wash->Stimulation Optional: For Sensing Imaging Confocal Microscopy Ex: 405nm | Em: 450nm (Blue) / 550nm (Green) Wash->Imaging For Basal Level Stimulation->Imaging Analysis Ratiometric Analysis (Green/Blue Channel Ratio) Imaging->Analysis ImageJ / Quantification

Caption: Workflow for validating cyanophenol-based ESIPT probes in live cells, from incubation to ratiometric analysis.

Step-by-Step Imaging Protocol
  • Seeding: Plate HeLa cells in 35mm glass-bottom dishes (

    
     cells/dish) and incubate for 24h.
    
  • Staining: Replace medium with DMEM containing 5

    
     Probe  (from DMSO stock). Incubate for 30 minutes  at 37°C.
    
    • Note: Avoid serum (FBS) during staining if the probe is esterase-sensitive.

  • Washing: Wash cells

    
     with PBS (pH 7.4) to remove non-internalized dye.
    
  • Microscopy Settings (Confocal):

    • Excitation: 405 nm laser (matches the Enol form absorption).

    • Emission Channel 1 (Enol): 420–480 nm (Blue).

    • Emission Channel 2 (Keto): 520–580 nm (Green/Yellow).

  • Validation: Treat cells with nigericin (ionophore) and buffers of varying pH to calibrate the intracellular ratiometric response.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Quantum Yield Non-radiative decay via bond rotation.Rigidify the structure. Ensure the benzothiazole ring is coplanar with the phenol.
No ESIPT (Blue emission only) Disruption of Intramolecular H-bond.Check solvent proticity.[5][4] Use aprotic solvents (DMSO/ACN). Ensure the -OH group is not deprotonated or masked.
Poor Cell Permeability Probe is too polar or aggregates.Reduce concentration to

. Add Pluronic F-127 (0.02%) as a dispersant.
Photobleaching Oxidation of the phenol.Minimize laser power. The Keto form is generally photostable, but the Enol is sensitive.

References

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 47(23), 8842-8880.

  • Zhao, J., et al. (2011). "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials."[6] Physical Chemistry Chemical Physics, 14(25), 8803-8817.

  • Padalkar, V. S., & Sekar, N. (2016). "Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters." RSC Advances, 6(16), 13268-13290.

  • Chen, X., et al. (2016).[1] "Fluorescent probes for hydrogen sulfide detection and bioimaging." Chemical Communications, 52, 7328-7343.

  • Li, Y., et al. (2020). "Recent advances in the development of fluorescent probes for detection of peroxynitrite." Coordination Chemistry Reviews, 416, 213337.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-(3-Aminophenyl)-3-cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-(3-Aminophenyl)-3-cyanophenol. This bifunctional aromatic molecule, possessing a nucleophilic amine, an acidic phenol, and a polar cyano group, presents unique purification challenges. This resource offers troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guides

Section 1: Recrystallization Issues

Recrystallization is often the first line of defense for purifying solid organic compounds. However, the dual functionality of 5-(3-Aminophenyl)-3-cyanophenol can complicate solvent selection and crystal formation.

1.1. My compound won't crystallize, it just oils out.

  • Possible Cause: The solvent system may be inappropriate for the polarity of your compound, or the concentration of impurities is too high, inhibiting lattice formation. The presence of both a hydrogen bond donor (phenol) and acceptor (amine, cyano) can lead to strong solvation.

  • Solution:

    • Solvent System Modification:

      • If using a single solvent, try a binary or even tertiary solvent system. A common approach for polar compounds is to dissolve the crude material in a good solvent (e.g., methanol, ethanol, or acetone) and then add a poor solvent (e.g., water, hexane, or toluene) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[1][2]

      • For aminophenols, recrystallization from hot water or aqueous alcohol is often effective.[1]

    • Seeding: Introduce a seed crystal from a previously purified batch to induce crystallization. If no pure crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation.

    • Pre-purification: If the crude material is heavily contaminated, a preliminary purification step such as a quick filtration through a plug of silica gel or an acid-base extraction may be necessary to remove impurities that hinder crystallization.

1.2. The recrystallized product is still colored.

  • Possible Cause: Colored impurities are often highly conjugated organic molecules. Aminophenols are also susceptible to oxidation, which can form colored quinone-imine species, especially when heated in the presence of air.[3]

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon and the adsorbed colored impurities. Be aware that activated carbon can also adsorb your product, so use it sparingly.

    • Use of a Reducing Agent: To prevent oxidation during recrystallization, a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) can be added to the recrystallization solvent.[4]

    • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially when heating the solution.[4]

Section 2: Column Chromatography Challenges

Column chromatography is a powerful technique for separating complex mixtures, but the polar and basic nature of 5-(3-Aminophenyl)-3-cyanophenol can lead to issues like streaking and poor separation on standard silica gel.

2.1. My compound is streaking badly on the silica gel column.

  • Possible Cause: The basic amino group in your molecule is interacting strongly with the acidic silanol groups on the surface of the silica gel.[5] This strong interaction leads to a broad, tailing peak shape.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Triethylamine (Et3N) at a concentration of 0.1-1% is a common choice.[5] Alternatively, using a mobile phase containing ammonia, such as a mixture of dichloromethane, methanol, and aqueous ammonia, can be effective for highly basic compounds.[6]

    • Use of a Different Stationary Phase:

      • Alumina (basic or neutral): For basic compounds, alumina can be a better choice than silica as it is less acidic.

      • Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, which shields the acidic silanol groups and provides a less interactive surface for the separation of basic compounds.[5][7]

      • Reversed-phase chromatography (C18): If your compound is sufficiently soluble in aqueous-organic mixtures, reversed-phase chromatography can be an excellent alternative. The separation is based on hydrophobicity rather than polar interactions with the stationary phase.[8]

2.2. I'm not getting good separation from a closely related impurity.

  • Possible Cause: The impurity may have a very similar polarity to your desired product, making separation by normal-phase chromatography difficult. This is often the case with isomers.[8]

  • Solution:

    • Optimize the Mobile Phase:

      • Gradient Elution: Use a shallow solvent gradient to improve resolution between closely eluting compounds.

      • Try Different Solvent Systems: Sometimes changing the solvent system entirely can alter the selectivity of the separation. For example, replacing a hexane/ethyl acetate system with a dichloromethane/methanol system can change the elution order of compounds.

    • Consider an Alternative Chromatography Mode:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[9][10]

      • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 or phenyl-hexyl column can provide much higher resolution than standard flash chromatography.[8]

Workflow for Choosing a Chromatography Method

Purification_Strategy crude Crude Product extraction Optional: Acid-Base Extraction (to remove neutral impurities) crude->extraction recrystallization Recrystallization (e.g., from aqueous ethanol) extraction->recrystallization check_purity1 Check Purity (TLC, NMR) recrystallization->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure column Column Chromatography (if impurities persist) check_purity1->column Not Pure check_purity2 Check Purity (TLC, NMR) column->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Pure further_purification Further Purification Needed check_purity2->further_purification Not Pure

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-(3-Aminophenyl)-3-cyanophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Molecule - The Root of the Problem
Q1: Why is 5-(3-Aminophenyl)-3-cyanophenol so difficult to dissolve in aqueous buffers?

A1: The solubility challenge stems directly from its molecular structure, which possesses both hydrophobic (water-fearing) and ionizable (water-loving, under specific conditions) characteristics.

  • Hydrophobic Core: The molecule is built upon a biphenyl scaffold (two connected benzene rings). This core is large, rigid, and non-polar, making it inherently resistant to dissolving in water.

  • Ionizable Functional Groups: It contains two key functional groups whose charge state is dependent on the pH of the solution:

    • A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. At a high pH (alkaline conditions), it loses a proton to become a negatively charged phenoxide ion (-O⁻), which significantly increases its attraction to polar water molecules.[2]

    • An Amino (-NH₂) Group: This group is weakly basic. At a low pH (acidic conditions), it accepts a proton to become a positively charged ammonium ion (-NH₃⁺), which also enhances water solubility.

  • The Isoelectric Point: Between the acidic and alkaline pH ranges, there exists a pH at which the molecule has a net neutral charge. This is known as the isoelectric point (pI). At or near its pI, the compound's aqueous solubility is at its absolute minimum, making precipitation highly likely.[3] The goal of many solubilization strategies is to operate at a pH far from the pI.

The interplay between these features dictates the compound's behavior in your assay medium.

Caption: pH-dependent ionization of 5-(3-Aminophenyl)-3-cyanophenol.

Section 2: The First Step - Preparing a Stable Stock Solution
Q2: What is the best practice for preparing and storing a high-concentration stock solution?

A2: The foundation of a successful experiment is a stable, fully solubilized stock solution. For compounds like 5-(3-Aminophenyl)-3-cyanophenol, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent.[4][5]

Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4][5] However, improper handling can still lead to issues. Water is an anti-solvent for many compounds dissolved in DMSO; its absorption from the atmosphere can lower the solubilizing capacity of DMSO and promote precipitation, a problem exacerbated by freeze-thaw cycles.[6]

Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Use an analytical balance to accurately weigh the required mass of your compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous (≤0.1% water) DMSO to the vial.

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Troubleshooting Dissolution: If the solid does not fully dissolve, place the vial in a sonicator water bath for 5-15 minutes.[7] Sonication uses high-frequency sound waves to break up compound aggregates and accelerate the dissolution process.[7]

  • Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates or Tyndall effect (light scattering by suspended particles). The solution must be perfectly clear.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[6] Store tightly sealed at -20°C or -80°C.

Section 3: Troubleshooting Precipitation in Working Solutions
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is the most common failure point. When the high-concentration DMSO stock is diluted into an aqueous medium, the solvent environment changes dramatically from organic to aqueous. The DMSO concentration plummets, and if the compound's solubility in the final aqueous buffer is below your target concentration, it will precipitate.[1][8]

Follow this systematic troubleshooting workflow to identify the best solubilization strategy for your specific assay.

Troubleshooting_Workflow Start START: Compound precipitates in working solution CheckStock Step 1: Verify Stock Solution Is it clear? Was it prepared correctly? Start->CheckStock RemakeStock Remake stock solution using best practices CheckStock->RemakeStock No AssayConstraints Step 2: Define Assay Constraints - Allowable pH range? - Cell-based or biochemical? - Solvent tolerance? CheckStock->AssayConstraints Yes RemakeStock->CheckStock Strategy1 Strategy A: pH Modification AssayConstraints->Strategy1 Strategy2 Strategy B: Co-Solvents AssayConstraints->Strategy2 Strategy3 Strategy C: Surfactants AssayConstraints->Strategy3 Strategy4 Strategy D: Cyclodextrins AssayConstraints->Strategy4 Combine Advanced: Combine Strategies (e.g., pH + Co-solvent) Strategy1->Combine Not sufficient Success SUCCESS: Compound is soluble. Proceed with assay (include vehicle control!) Strategy1->Success Strategy2->Combine Not sufficient Strategy2->Success Strategy3->Combine Not sufficient Strategy3->Success Strategy4->Combine Not sufficient Strategy4->Success Combine->Success

Caption: Decision workflow for troubleshooting compound precipitation.

Strategy A: pH Modification
Q4: Can I adjust the pH of my buffer to keep the compound in solution?

A4: Yes, this is often the simplest and most effective method, provided the pH change is compatible with your biological system.

Causality: As established in Q1, moving the pH away from the compound's isoelectric point (pI) will ionize either the amino or phenolic group, increasing its polarity and affinity for water.[2][9] For 5-(3-Aminophenyl)-3-cyanophenol, a buffer with a pH below ~4 (to protonate the amine) or above ~9 (to deprotonate the phenol) would likely increase solubility. However, extreme pH values can damage cells or denature proteins. Most cell-based assays require a pH between 7.2 and 7.4. Biochemical assays may offer more flexibility.

Data Table: Common Biological Buffers

BufferUseful pH RangeComments
Phosphate (PBS)5.8 - 8.0Physiologically relevant, but can precipitate with divalent cations (Ca²⁺, Mg²⁺).
HEPES6.8 - 8.2Common for cell culture; less prone to pH shifts with CO₂ changes.
Tris7.5 - 9.0Widely used in biochemistry; pH is temperature-dependent.
MES5.5 - 6.7Good for assays requiring a slightly acidic pH.
CAPS9.7 - 11.1Useful for high-pH biochemical assays; not for cell culture.

This data is compiled from general biochemical knowledge.[10]

Protocol: pH Solubility Screening
  • Prepare several small-volume aliquots of different buffers (e.g., pH 5.0, 6.0, 7.4, 8.5).

  • Add your DMSO stock to each buffer to achieve the desired final concentration. Use a "stepwise dilution" method: add the stock solution dropwise into the vortexing buffer to avoid localized high concentrations that cause immediate precipitation.[8]

  • Incubate at the assay temperature for 30-60 minutes.

  • Visually inspect for precipitation. The buffer system that maintains clarity is a potential candidate for your assay.

  • Self-Validation: Always run a "vehicle control" with the selected buffer (containing the same final DMSO concentration but no compound) to ensure the buffer itself does not affect your assay readout.

Strategy B: Co-solvents
Q5: What are co-solvents, and what are the acceptable limits in an assay?

A5: A co-solvent is a water-miscible organic solvent that, when added to the main aqueous buffer, increases the solubility of a poorly soluble compound.[7][11] It works by reducing the overall polarity of the solvent system, making it a more hospitable environment for hydrophobic molecules.[7]

Causality: While DMSO is the best solvent for the stock, its final concentration in assays should typically be kept below 0.5% (and ideally ≤0.1%) to avoid off-target effects and cytotoxicity.[12] Other co-solvents can be used in the final formulation, but their concentration must also be carefully controlled.

Data Table: Common Co-solvents for Biological Assays

Co-solventTypical Max % (v/v) in Cell AssaysProsCons
DMSO< 0.5%Powerful solvent.Can be toxic at higher concentrations.[12]
Ethanol< 1%Readily available, less toxic than DMSO.Can affect enzyme activity and cell membranes.[13]
Polyethylene Glycol 400 (PEG 400)1-5%Low toxicity, good solubilizer.Can increase viscosity of the medium.
Propylene Glycol (PG)1-5%Generally recognized as safe (GRAS).Can have moderate cytotoxic effects.[13]
Protocol: Formulation with a Co-solvent
  • Prepare an intermediate dilution of your compound in 100% co-solvent (e.g., Ethanol or PEG 400).

  • Calculate the volume needed to achieve your final desired compound and co-solvent concentration.

  • Using the stepwise dilution technique, add the co-solvent/compound mixture to your main assay buffer while vortexing.

  • Self-Validation: The vehicle control for this experiment is critical. It must contain the same final concentrations of both DMSO (from the original stock) and the co-solvent (e.g., 0.1% DMSO + 1% PEG 400) in the assay buffer.

Strategy C & D: Encapsulation Agents (Surfactants & Cyclodextrins)
Q6: My assay is highly sensitive to organic solvents. What are my alternatives?

A6: Encapsulation agents are an excellent alternative. They work by trapping the hydrophobic compound within a structure that has a water-soluble exterior. This avoids the need for potentially toxic organic solvents.

  • Surfactants: These are molecules with a hydrophilic head and a hydrophobic tail.[14] Above a certain concentration (the Critical Micelle Concentration, or CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core. Your compound partitions into this core, while the hydrophilic heads face the water, rendering the entire complex soluble.[15][16] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used.[16]

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[17][18] The hydrophobic compound becomes trapped within the central cavity, forming an "inclusion complex."[19][20] This complex presents a hydrophilic surface to the water, dramatically increasing solubility.[17][] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used due to their high solubility and low toxicity.[12][]

Data Table: Comparison of Encapsulation Agents

Agent TypeExampleMechanismKey Advantage
Surfactant Tween® 80Micelle Formation[16]High loading capacity
Cyclodextrin HP-β-CDInclusion Complex[17]Very low cytotoxicity[12]
Protocol: Solubilization with HP-β-Cyclodextrin

This protocol aims to create a 1 mM stock of your compound complexed with cyclodextrin, which can then be diluted into your final assay buffer.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired buffer (e.g., PBS pH 7.4). This will be a viscous solution.

  • Add Compound: Add your solid 5-(3-Aminophenyl)-3-cyanophenol directly to the HP-β-CD solution to achieve a final concentration of 1 mM.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for 5-10 minutes.

    • Place the vial in a sonicator bath for 30-60 minutes. Gentle heating (40-50°C) can also aid complex formation, but check the thermal stability of your compound first.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Stock: Carefully collect the clear supernatant. This is your ~1 mM water-soluble stock solution. The exact concentration should be determined analytically (e.g., via HPLC) if precision is critical.

  • Dilution: This stock can now be easily diluted into your final assay medium.

  • Self-Validation: The vehicle control must be a 40% HP-β-CD solution that has undergone the same preparation process (sonication, heating, etc.) and is diluted to the same final concentration in the assay.

Section 4: Summary and FAQs
Q7: Which solubility enhancement method is the best?

A7: There is no single "best" method. The optimal choice is always assay-dependent .

  • For biochemical assays with purified proteins, you have more flexibility with pH modification and co-solvents .

  • For sensitive cell-based assays , cyclodextrins are often the superior choice due to their low toxicity profile.[12]

  • Surfactants are powerful but carry a higher risk of interfering with the assay (e.g., disrupting cell membranes or protein structures) and must be used with caution.

Q8: Why is the vehicle control so important?

A8: The vehicle control is arguably the most critical control in your experiment. Any agent you add to solubilize your compound (DMSO, PEG 400, HP-β-CD) could have its own biological effects. Your vehicle control contains everything that your treated sample contains except for the test compound. By comparing the results of the vehicle control to an untreated control (cells/reagents in buffer alone), you can isolate any effects caused by the solubilizing agents. Without a proper vehicle control, you cannot definitively attribute any observed activity to your compound.

Q9: I've tried everything and my compound still precipitates at the concentration I need. What are my options?

A9: You may have reached the thermodynamic solubility limit for your compound under assay conditions. Consider the following:

  • Combine Strategies: Sometimes a combination of methods is effective. For example, using a buffer at a slightly off-neutral pH (e.g., pH 8.0) combined with a low percentage of a co-solvent or cyclodextrin.

  • Lower the Concentration: Determine the highest concentration at which the compound stays soluble and conduct your experiment there. While not ideal, obtaining reliable data at a lower concentration is scientifically more valid than obtaining artifactual data from a precipitated, unknown concentration.

  • Re-evaluate the Stock: Ensure your DMSO stock has not absorbed water over time. Consider preparing a fresh stock solution from solid material.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Gould, S., & Scott, R. C. (2005). 21st Century Radionuclides for Radiotherapy. Current pharmaceutical design, 11(22), 2835-2855. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-10. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Relation Between Binding of Proteins with Phenolics at Different pH Values in Peanut Meal. World Journal of Dairy & Food Sciences, 7(1), 84-91. [Link]

  • Lambert, W. T., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1011-1015. [Link]

  • Haimer, E., et al. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. International Journal of Polymer Science. [Link]

  • CD Bioparticles. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Silver, J. (2016, January 2). Response to "What is the relation between the solubility of phenolic compounds and pH of solution?". ResearchGate. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • El-Gammal, R. E., et al. (2018). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Kumar, S., & Singh, A. (2018). Techniques for solubility enhancement of poorly soluble drugs: a review. Journal of Drug Delivery and Therapeutics, 8(3), 213-219. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? [Link]

  • PurityFirst. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 14(Suppl 1), P33. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. [Link]

  • LibreTexts Chemistry. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 735. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • ResearchGate. (n.d.). Chemical structures of 3-aminophenol derivatives 5a-f. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyanophenol. PubChem Compound Database. [Link]

  • Stoll, V. S., & Blanchard, J. S. (1990). Buffers: principles and practice. Methods in enzymology, 182, 24-38. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyanophenol. PubChem Compound Database. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminophenol Challenge

Welcome to the technical support center. You are likely here because your p-aminophenol (PAP) or related isomer peaks look less like sharp needles and more like "shark fins," or because your calibration curves are degrading within hours.

The Core Problem: Aminophenols are chemically "bipolar." They possess a basic amine group (


) and an acidic phenol group (

). This amphoteric nature creates two specific failure modes in HPLC:
  • Severe Peak Tailing: The protonated amine interacts aggressively with residual silanols on silica columns.[1][2]

  • Oxidative Instability: The electron-rich ring makes these compounds prone to rapid oxidation, leading to "ghost peaks" and poor reproducibility.

This guide abandons generic advice. Below are the specific, field-proven protocols to stabilize your method.

Part 1: The "Shark Fin" (Peak Tailing)

Symptom: USP Tailing Factor (


) > 1.5. The peak rises sharply but drags out significantly on the right side.
Root Cause Analysis: The Silanol Trap

In standard Reversed-Phase (RP) HPLC, the silica support of your column has residual silanol groups (


).[3]
  • The Mechanism: At pH > 3.5, silanols ionize to

    
    . Your aminophenol, often protonated (
    
    
    
    ) at this pH, acts as a cation. It gets electrostatically "stuck" to the negative silanol rather than partitioning smoothly into the C18 phase.
Visualizing the Interaction

The following diagram illustrates the competing forces inside your column.

G cluster_0 Stationary Phase Surface Analyte Aminophenol (R-NH3+) C18 C18 Ligand (Desired Retention) Analyte->C18 Hydrophobic Interaction Silanol Ionized Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Ionic Attraction Result Peak Tailing (Kinetic Lag) C18->Result Disrupted by Silanol->Result Causes

Caption: Figure 1. The "Silanol Trap" mechanism. The red dashed line represents the unwanted secondary interaction causing peak tailing.

Troubleshooting Protocol: Tailing

Q: I am using a standard C18 column. Why is my tailing factor 2.0? A: "Standard" C18 often implies Type A silica or low carbon load. You must interrupt the silanol interaction.[1][4]

Step 1: Mobile Phase Modification (The "Sacrificial Base" Approach) Add a competitive amine to your mobile phase.[4] Triethylamine (TEA) is the gold standard. It saturates the silanol sites so your analyte doesn't have to.

  • Action: Add 5–10 mM TEA to your aqueous buffer.

  • Critical: You must adjust the pH (usually to 3.0–4.0) after adding TEA, as TEA is highly basic.

Step 2: The "Low pH" Hammer Operate at pH < 3.0 (e.g., pH 2.5 using Phosphate Buffer).[4]

  • Why? At pH 2.5, the silanols are protonated (

    
    ) and neutral. They lose their ability to bind the cationic aminophenol.
    
  • Warning: Ensure your column is stable at low pH (sterically protected C18).

Step 3: Column Selection (If chemistry fails) Switch to a column designed for bases.

  • Recommendation: Use a "Base-Deactivated" or "End-Capped" column (e.g., Agilent Zorbax Eclipse Plus, Phenomenex Kinetex EVO, or Waters XBridge). These have chemically bonded groups that cover the exposed silanols.

Part 2: The "Ghost Peak" (Sample Oxidation)

Symptom: The area count of the main peak decreases over time, and a new, broad peak appears later in the chromatogram (often brown/pink discoloration of the solution).

Q: My calibration curve


 is 0.98, and the samples turn pink. What is happening? 
A:  Aminophenols oxidize to quinone imines or polymeric dyes upon exposure to light and oxygen.
Stabilization Protocol
ParameterStandard Practice (Risk)Optimized Practice (Safe)
Solvent Water/Methanol0.1% Ascorbic Acid or Sodium Metabisulfite in diluent.
Storage Clear glass vialsAmber vials (mandatory) to block UV light.
Headspace AirNitrogen Purge (sparge buffers and sample vials).
Prep Time Batch prep (4+ hours)Just-in-Time prep or cooled autosampler (4°C).

The Antioxidant Fix: Prepare your diluent with 0.1% (w/v) Ascorbic Acid . This acts as a scavenger, oxidizing itself before your aminophenol does. This is standard in USP monographs for catecholamines and aminophenols.

Part 3: Master Method (The Self-Validating System)

If you are developing a new method, do not guess. Use this "Gold Standard" starting point. It combines silanol suppression with pH control.[2][4]

Recommended Method Parameters
  • Column: C18 End-capped, 4.6 x 150 mm, 3.5 or 5 µm (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Triethylamine (TEA).[4]

    • Note: Dissolve phosphate, add TEA, then adjust pH to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 90% A / 10% B (Adjust B% based on retention needs).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV 275 nm (Common max for p-aminophenol).

  • Temperature: 25°C.

Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific issue.

Troubleshooting Start Start: Evaluate Peak CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing CheckStability Is Area Decreasing? Start->CheckStability Action_pH Action: Lower pH to 2.5-3.0 CheckTailing->Action_pH Yes Action_AntiOx Action: Add 0.1% Ascorbic Acid CheckStability->Action_AntiOx Yes Action_TEA Action: Add 5mM TEA Action_pH->Action_TEA Still Tailing? Action_Col Action: Switch to End-Capped Col Action_TEA->Action_Col Still Tailing? Action_Amber Action: Use Amber Glass/N2 Purge Action_AntiOx->Action_Amber Still Degrading?

Caption: Figure 2. Logical workflow for isolating aminophenol analysis faults.

References

  • USP Monograph <227> . 4-Aminophenol in Acetaminophen-Containing Drug Products. United States Pharmacopeia. (Standard method utilizing citrate buffers and ion suppression).

  • Phenomenex Technical Note . How to Reduce Peak Tailing in HPLC. Explains the mechanism of silanol interactions and the role of end-capping.[1][6]

  • Agilent Technologies . Modernizing the USP Monograph for Acetaminophen. Application Note 5991-3679EN.[7] Details the use of ZORBAX Eclipse Plus C18 for aminophenol separation.

  • Chromatography Online . HPLC Diagnostic Skills II – Tailing Peaks. Discusses the use of Triethylamine (TEA) as a sacrificial base.[2][4][8]

  • PubChem . 4-Aminophenol Compound Summary. Provides pKa values (5.48 and 10.3) essential for pH optimization.

Sources

Technical Support Center: Refining Spectroscopic Analysis for Accurate Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to refining your spectroscopic analysis for robust and accurate molecular structure confirmation. This guide is designed for researchers, scientists, and drug development professionals who rely on spectroscopic techniques to elucidate and verify chemical structures. Here, we move beyond standard operating procedures to delve into the nuances of troubleshooting and data interpretation, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during spectroscopic analysis. For more detailed troubleshooting, please refer to the comprehensive guides that follow.

Q1: My NMR peaks are broad and poorly resolved. What are the likely causes?

A1: Peak broadening in NMR can stem from several factors including poor magnetic field shimming, sample concentration issues (too high), the presence of paramagnetic impurities, or incomplete dissolution of the sample.[1] Chemical exchange phenomena, such as isomer interconversion, can also lead to broadened peaks if the exchange rate is on the NMR timescale.[1][2]

Q2: I'm seeing unexpected peaks in my mass spectrum. How can I identify the source of this contamination?

A2: Ghost peaks or unexpected signals in mass spectrometry often arise from contaminants. Common sources include plasticizers (from lab equipment), residual solvents, or contaminants from the chromatographic column.[3][4] It's also possible to see adducts with solvent molecules or metal ions.[4] Running a blank and carefully reviewing your sample preparation workflow can help pinpoint the source.

Q3: My FTIR spectrum has a noisy or drifting baseline. What should I check?

A3: Baseline issues in FTIR are frequently caused by instrumental factors like detector noise, environmental conditions such as changes in humidity and temperature, or sample characteristics like light scattering.[5][6][7] Inaccurate baseline correction during data processing can also introduce errors.[7]

Q4: I'm struggling with intense fluorescence in my Raman spectrum that's masking my signals. What can I do?

A4: Fluorescence is a common challenge in Raman spectroscopy and can be several orders of magnitude more intense than the Raman scattering signal.[8] Strategies to mitigate this include changing the laser excitation wavelength (e.g., to the near-infrared), photobleaching the sample before acquisition, or utilizing computational methods for baseline correction.[9][10]

Troubleshooting Guides

These in-depth guides provide structured approaches to diagnosing and resolving common and complex issues for major spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for detailed structural elucidation. However, achieving high-quality, interpretable spectra requires careful attention to sample preparation and instrument parameters.

Issue 1: Poor Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can obscure important correlations and make confident structure assignment difficult.

Causality: The S/N in NMR is directly proportional to the sample concentration and the number of scans.[11] Low sample concentration is a primary cause of poor S/N.

Troubleshooting Protocol:

  • Assess Sample Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[12] For less sensitive nuclei like ¹³C, higher concentrations (5-30 mg) may be necessary.[13]

  • Increase Number of Scans: The S/N ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Check Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the frequency of the nucleus being observed and matched to the instrument's electronics.

  • Verify Sample Stability: The sample should be stable for the duration of the experiment, which can sometimes last for several hours or even days.[11]

Data Summary Table: Recommended Sample Concentrations for NMR

Experiment TypeRecommended Concentration
¹H NMR1-5 mg in 0.6-0.7 mL
¹³C NMR5-30 mg in 0.6-0.7 mL
Protein NMR0.1-2.5 mM

Source: Organomation, 2024[12]

Issue 2: Peak Broadening and Poor Resolution

Broad peaks can mask fine coupling details and lead to ambiguous structural assignments.

Causality: Several factors can contribute to peak broadening, including poor magnetic field homogeneity (shimming), high sample viscosity, the presence of paramagnetic impurities, and chemical or conformational exchange.[14][15]

Troubleshooting Workflow:

A troubleshooting workflow for broad NMR peaks.

Experimental Protocol: Deuterium Exchange for Labile Protons

To confirm if a broad peak corresponds to a labile proton (e.g., -OH, -NH), a D₂O exchange experiment can be performed.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.[14]

  • Re-acquire the ¹H NMR spectrum.

  • The peak corresponding to the labile proton should disappear or significantly decrease in intensity.[14]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about molecular weight and fragmentation patterns, which are key to confirming a proposed structure.

Issue 1: Poor Signal Intensity or Ion Suppression

Weak or absent signals for the analyte of interest can prevent accurate mass determination.

Causality: Poor signal intensity can result from low sample concentration, inefficient ionization, or ion suppression caused by co-eluting compounds in the sample matrix.[3]

Troubleshooting Protocol:

  • Optimize Sample Concentration: Ensure the sample concentration is within the optimal range for the instrument and ionization method. Excessively high concentrations can lead to ion suppression.[3]

  • Evaluate Ionization Source: The choice of ionization technique (e.g., ESI, MALDI, APCI) is critical. Experiment with different sources to find the most efficient one for your analyte.[3]

  • Tune and Calibrate the Instrument: Regular tuning and calibration are essential for optimal performance.[3]

  • Improve Chromatographic Separation: If ion suppression is suspected, improving the separation of the analyte from interfering matrix components through method development in liquid chromatography (LC) is crucial.

  • Sample Clean-up: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances.[16]

Issue 2: Matrix Effects in MALDI

In Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix can significantly impact the quality of the spectrum.

Causality: The matrix facilitates the desorption and ionization of the analyte.[17] An inappropriate matrix can lead to poor ionization efficiency, suppression of the analyte signal by matrix ions, or unwanted chemical reactions.[18][19]

Matrix Selection and Preparation:

  • Analyte Compatibility: The chosen matrix should have strong absorbance at the laser wavelength and be able to co-crystallize with the analyte.

  • Matrix-to-Analyte Ratio: The ratio of matrix to analyte is critical and often requires optimization. High ratios can sometimes suppress matrix ions, leading to cleaner spectra for the analyte.[19]

  • Crystal Formation: The way the sample and matrix co-crystallize can greatly influence spectral quality.[20] Experiment with different spotting techniques (e.g., dried droplet, thin layer).

Troubleshooting Matrix Issues:

A decision tree for troubleshooting MALDI matrix effects.

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy provide complementary information about the functional groups present in a molecule.

Issue 1: Water Vapor and CO₂ Interference in FTIR

Atmospheric water and carbon dioxide have strong IR absorptions that can obscure analyte signals.[21]

Causality: The infrared beam of the spectrometer passes through the atmosphere within the instrument, which contains varying amounts of H₂O and CO₂.

Mitigation Strategies:

  • Instrument Purging: Purging the instrument with a dry, inert gas like nitrogen displaces the ambient moisture and CO₂ from the optical path.[22]

  • Background Correction: A background spectrum should be collected under the same conditions and close in time to the sample spectrum to allow for effective subtraction of atmospheric signals.[21]

  • Computational Correction: Many spectroscopy software packages include algorithms to subtract residual atmospheric interferences.

Issue 2: Fluorescence Interference in Raman Spectroscopy

Fluorescence emission can be much stronger than Raman scattering, leading to a high background that masks the Raman signals.[8][23]

Causality: If the excitation laser wavelength is absorbed by the sample, it can induce fluorescence.

Troubleshooting Protocol:

  • Change Excitation Wavelength: Shifting to a longer wavelength laser (e.g., 785 nm or 1064 nm) often reduces or eliminates fluorescence.[9][24]

  • Photobleaching: Irradiating the sample with the laser for a period before acquiring the spectrum can sometimes "burn out" the fluorescent species.[10]

  • Time-Gated Raman: This advanced technique can differentiate between the instantaneous Raman scattering and the delayed fluorescence emission.[25]

  • Computational Subtraction: Mathematical methods, such as polynomial fitting, can be used to model and subtract the fluorescence background.[8]

Comparison of Strategies for Fluorescence Reduction:

MethodPrincipleAdvantagesDisadvantages
Change Excitation WavelengthAvoids electronic transitions that cause fluorescenceHighly effectiveRaman scattering intensity decreases with longer wavelength
PhotobleachingDecomposes fluorescent speciesCan be effective for some samplesMay alter or damage the sample
Computational SubtractionMathematically removes the backgroundNo change to experimental setupMay introduce artifacts if the background is not well-modeled
Issue 3: Sample Damage in Raman Spectroscopy

The high power density of the focused laser in Raman spectroscopy can sometimes damage the sample.[25]

Causality: The laser energy can be absorbed by the sample, leading to heating, decomposition, or photochemical reactions.[26]

Prevention and Detection:

  • Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

  • Increase Spot Size: Defocusing the laser slightly will reduce the power density on the sample.

  • Monitor Spectral Changes: Look for changes in the spectrum over time, such as peak shifts, broadening, or the appearance of new bands, which can indicate sample damage.[26]

  • Visual Inspection: Examine the sample under a microscope before and after analysis for any visible signs of degradation.[27]

References

  • Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC. (n.d.).
  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
  • FTIR Moisture Interference: Mitigating Water Vapor Peaks - Patsnap Eureka. (2025, July 15).
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
  • Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.).
  • Extreme Fluorescence Interference in Raman Microscopy - Edinburgh Instruments. (2024, November 12).
  • How to Correct Baseline in FTIR for Accurate Results - Patsnap Eureka. (2025, September 22).
  • The Matrix Suppression Effect and Ionization Mechanisms in MALDI. (n.d.).
  • NMR sample preparation guidelines. (n.d.).
  • FAQ: Will my samples be damaged during measurements? - Timegate. (2025, May 20).
  • SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.).
  • Effective Rejection of Fluorescence Interference in Raman Spectroscopy Using a Shifted Excitation Difference Technique - Optica Publishing Group. (n.d.).
  • Minimizing the Effects of Water Vapor and Carbon Dioxide in IR Spectra Application Note - JASCO Inc. (n.d.).
  • Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins - PubMed. (n.d.).
  • FTIR Troubleshooting | PDF | Fourier Transform Infrared Spectroscopy | Atmosphere Of Earth - Scribd. (n.d.).
  • Common Problems with FT-IR Instruments and How to Avoid Them | Spectroscopy Online. (2025, August 18).
  • Artifacts and Anomalies in Raman Spectroscopy: A Review on Origins and Correction Procedures - MDPI. (2024, October 8).
  • A New Criterion to Evaluate Water Vapor Interference in Protein Secondary Structural Analysis by FTIR Spectroscopy - MDPI. (2014, June 4).
  • The Importance of Baseline Correction in FTIR Spectroscopy. (n.d.).
  • Technical Note: Sample Damage in Raman Spectroscopy - StellarNet, Inc. (2017, October 12).
  • What is the reason of FTIR baseline error? - ResearchGate. (2023, January 20).
  • Fluorescence Suppression in Raman Spectroscopy using Low Wavenumber Anti-Stokes Scattering - University of Exeter. (n.d.).
  • Artifacts and Anomalies in Raman Spectroscopy: A Review on Origins and Correction Procedures - PMC. (2024, October 8).
  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).
  • Sources of error in open-path FTIR measurements of N2O and CO2 emitted from agricultural fields - AMT. (n.d.).
  • How to Choose your Lasers for Raman spectroscopy - Edinburgh Instruments. (2021, July 13).
  • 1.0 Introduction This method should be performed by those persons familiar with the operation of Fourier Transform Infrared (F - EPA. (n.d.).
  • NMR Sample Prepara-on. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • How to Reduce Fluorescence in Raman Spectroscopy - Edinburgh Instruments. (2022, December 6).
  • Matrix-assisted laser desorption/ionization - Wikipedia. (n.d.).
  • An Algorithm for the Removal of Cosmic Ray Artifacts in Spectral Data Sets - PubMed. (2019, August 15).
  • Effect of MALDI Matrices on Lipid Analyses of Biological Tissues Using MALDI-2 Post-Ionization Mass Spectrometry | ChemRxiv. (n.d.).
  • FTIR Troubleshooting Guide - Madison Instruments. (n.d.).
  • Remove Cosmic Rays from Raman Spectra in Seconds! | Easy Ramacle Tutorial - YouTube. (2025, June 19).
  • Understanding Raman Spectrometer Parameters - Spectroscopy Online. (2020, November 16).
  • Overcoming the limitations of Raman spectroscopy - Renishaw. (n.d.).
  • Common Problems and Precautions in the Operation of FTIR Spectrophotometer - Drawell. (2025, February 19).
  • A study of potential laser-induced degradation in remote standoff Raman spectroscopy for wall paintings - PMC. (2022, October 1).
  • nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange. (2015, March 7).
  • How to Avoid Problems in LC–MS | LCGC International. (2018, February 1).
  • Technical Support Center: Troubleshooting Peak Broadening in NMR of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (n.d.).
  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.).
  • Baseline Correction of Fourier Transform Infrared Spectroscopy Signals Based on Cubic Splines - Hill Publishing Group. (2025, January 21).
  • Investigate Laser Induced Damage in Optical Coatings Using Time Resolved Raman Spectroscopy. - DTIC. (n.d.).
  • Solving Mass Spectrometry Practice Problems - Chemistry Steps. (2025, September 23).
  • Baseline correction for infrared spectra using relative absorbance-based independent component analysis - Optica Publishing Group. (2024, December 11).
  • NMR line broadening techniques - Grokipedia. (n.d.).
  • General Guidelines for Scanning Issues with Thermo Nicolet FTIRs - White Bear Photonics. (2024, September 22).
  • 4.1: Obtaining and Interpreting NMR Spectra - Chemistry LibreTexts. (2019, June 5).

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Technical Support Center: Enhancing the Stability of 5-(3-Aminophenyl)-3-cyanophenol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-Aminophenyl)-3-cyanophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of solutions containing this molecule. Given its bifunctional nature, possessing both a phenolic hydroxyl and an aromatic amine group, 5-(3-Aminophenyl)-3-cyanophenol is susceptible to specific degradation pathways that can compromise experimental integrity, analytical accuracy, and formulation development.[1][2][3] This resource provides troubleshooting guides, FAQs, and validated protocols to help you mitigate these challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 5-(3-Aminophenyl)-3-cyanophenol in solution?

A1: The degradation of 5-(3-Aminophenyl)-3-cyanophenol is primarily driven by its structural features—the phenolic hydroxyl group and the aromatic amine.[1][2] These groups are susceptible to:

  • Oxidation: This is the most common degradation pathway.[1][4] Exposure to atmospheric oxygen, especially catalyzed by light or trace metal ions, can lead to the formation of colored quinone-imine type structures and other oxidative products.[5][6] Both phenols and aromatic amines are electron-rich and thus prone to oxidation.[1][7]

  • pH: The stability is highly pH-dependent. Alkaline conditions (pH > 7) significantly accelerate the auto-oxidation of phenolic compounds.[5][6] Acidic conditions can protonate the amino group, which may offer some protection against oxidation but can promote other reactions like hydrolysis if harsh conditions are applied.[1][8]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis.[5][9][10]

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation, leading to rapid degradation.[5][11]

Q2: I've noticed my 5-(3-Aminophenyl)-3-cyanophenol solution changing color to yellow or brown. What does this signify?

A2: A color change is a classic visual indicator of degradation. For aminophenols, this is most often due to oxidation.[3] The initial colorless solution can turn yellow, pink, brown, or even purple upon the formation of oxidized species like quinones and polymeric products.[3] This is a clear sign that the integrity of your compound is compromised, and the solution should not be used for quantitative experiments without further purification and analysis.

Q3: What are the recommended general conditions for storing a stock solution of 5-(3-Aminophenyl)-3-cyanophenol?

A3: To ensure optimal long-term stability, stock solutions should be stored under conditions that minimize exposure to the primary degradation factors.[5]

Storage ParameterRecommendationRationale
Temperature -20°C or -80°C (frozen)Slows down all chemical degradation reaction rates significantly.[5]
Light Exposure Amber glass vials or wrap in foilProtects the compound from photo-oxidation.[5][9]
Atmosphere Flush with inert gas (Argon/Nitrogen)Minimizes exposure to oxygen, the key driver of oxidative degradation.[5]
Container Tightly sealed, airtight containersPrevents solvent evaporation and exposure to atmospheric oxygen and moisture.
Solvent Aprotic organic solvent (e.g., Anhydrous DMSO, Acetonitrile)Minimizes solvent-mediated reactions. If aqueous buffers are required, prepare them fresh and use them immediately.
Q4: How does pH impact the stability, and what pH range is optimal for my experiments?

A4: The pH of aqueous solutions is a critical stability parameter. Aminophenols are amphoteric, meaning they have both acidic (phenolic -OH) and basic (amino -NH2) functional groups.[3][12]

  • Alkaline pH (>7): The phenolic hydroxyl group can be deprotonated to a phenolate anion, which is extremely susceptible to oxidation. This pH range should be avoided for storage.[8]

  • Neutral pH (~7): While better than alkaline conditions, the compound is still prone to auto-oxidation.

  • Acidic pH (3-6): This range generally offers the best stability for phenolic compounds.[5][13] The amino group will be protonated to an ammonium cation (-NH3+), which is less susceptible to oxidation than the free amine.[8] However, very low pH (<2) combined with high temperature can promote hydrolysis of the cyano group over extended periods.

For most applications, a slightly acidic buffer (e.g., acetate or phosphate buffer, pH 4-6) is recommended for short-term experimental use.

Troubleshooting Guide for Experimental Issues
Problem: My analytical results (HPLC, etc.) are inconsistent and show poor reproducibility.
  • Possible Cause: Degradation of the compound in solution after preparation. This is highly likely if there is a significant time lag between preparing the solution and analysis, or if samples are left in an autosampler at room temperature for extended periods.

  • Troubleshooting & Validation:

    • Analyze Immediately: Prepare your standards and samples immediately before analysis.

    • Use a Cooled Autosampler: If available, set your autosampler to a low temperature (e.g., 4°C) to minimize degradation while samples are queued for injection.[5]

    • Perform a Time-Course Study: Inject the same sample at t=0 and then every 1-2 hours for the duration of a typical analytical run. A decrease in the main peak area and/or an increase in impurity peaks over time confirms on-instrument instability.

    • Acidify the Mobile Phase: For RP-HPLC, using a mobile phase with an acidic pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can improve the stability of the compound during chromatographic separation.[5]

Problem: I'm observing new peaks in my chromatogram that were not present in the initial analysis of the solid material.
  • Possible Cause: These are likely degradation products formed in solution. Forced degradation studies can help identify and characterize these peaks.

  • Troubleshooting & Validation:

    • Characterize the Degradants: Use HPLC-MS to obtain the mass of the unknown peaks. Common degradation pathways involve the addition of oxygen atoms (oxidation) or loss of the cyano or amino groups (hydrolysis).

    • Conduct a Forced Degradation Study: Intentionally stress the solution under various conditions (acid, base, peroxide, heat, light) to accelerate degradation.[1][7][11] This helps to confirm which peaks are degradants and provides insight into the molecule's vulnerabilities. This process is essential for developing a stability-indicating analytical method.[4][14]

    • Review Your Solvent: Ensure your solvent is of high purity and free from contaminants (like peroxides in older ethers or metal ions in water) that could catalyze degradation.

Problem: My mass balance in forced degradation studies is below 95%.
  • Possible Cause: This indicates that not all degradation products are being detected or accounted for.

  • Troubleshooting & Validation:

    • Check for Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at your detection wavelength. Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) to ensure you are seeing all components.[2]

    • Ensure Complete Elution: Some degradation products, particularly polymers, can be highly retained on an HPLC column. Run a strong solvent wash at the end of your gradient to elute any strongly bound species.[2]

    • Consider Volatile or Insoluble Degradants: Degradation may lead to volatile products that are lost or insoluble products that precipitate out of the solution.[2] Visually inspect your solutions for any cloudiness or precipitate.

Experimental Protocols & Methodologies
Protocol 1: Preparation and Handling of a Stabilized Stock Solution

This protocol outlines the best practices for preparing a stock solution of 5-(3-Aminophenyl)-3-cyanophenol with enhanced stability for analytical use.

  • Solvent Selection & Preparation:

    • Choose a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.

    • If an aqueous buffer is necessary, use high-purity water (e.g., Milli-Q) and freshly prepared buffers, filtered through a 0.22 µm filter.

    • Crucially, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by sonication under vacuum to remove dissolved oxygen.[9]

  • Weighing and Dissolution:

    • Weigh the solid 5-(3-Aminophenyl)-3-cyanophenol in a controlled environment with minimal exposure to light.

    • Transfer the solid to an amber glass volumetric flask.

    • Add a portion of the degassed solvent and sonicate briefly (1-2 minutes) to dissolve the compound completely.

    • Dilute to the final volume with the degassed solvent.

  • Storage:

    • Aliquot the stock solution into smaller volume amber glass vials suitable for single use. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

    • Before sealing, flush the headspace of each vial with argon or nitrogen.

    • Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][7][11]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.[2]

  • Apply Stress Conditions: (Treat samples for 24 hours or until 5-20% degradation is observed by HPLC).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C.[14]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C.[14]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.[14]

    • Thermal Degradation: Place a solution in an oven at 105°C.[2]

    • Photolytic Degradation: Expose a solution (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber with a defined light output (e.g., 1.2 million lux hours). Keep a control sample wrapped in foil under the same temperature conditions.[2]

  • Sample Quenching and Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a validated HPLC method, preferably with a PDA and/or MS detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the mass balance to ensure all products are accounted for.

    • Confirm that the analytical method can separate the parent peak from all degradant peaks (peak purity analysis).

Diagram: Forced Degradation Study Workflow

The following diagram illustrates the logical flow of a forced degradation study.

Forced_Degradation_Workflow start_node start_node process_node process_node condition_node condition_node analysis_node analysis_node end_node end_node A Start: Prepare Stock Solution (e.g., 1 mg/mL) B Aliquot for Stress Conditions A->B C1 Acid Hydrolysis (e.g., 1N HCl, 80°C) B->C1 C2 Base Hydrolysis (e.g., 1N NaOH, 80°C) B->C2 C3 Oxidation (e.g., 30% H2O2, RT) B->C3 C4 Thermal Stress (e.g., 105°C) B->C4 C5 Photolytic Stress (UV/Vis Light) B->C5 D Neutralize & Dilute Samples to Final Concentration C1->D C2->D C3->D C4->D C5->D E Analyze via Stability-Indicating HPLC-PDA/MS Method D->E F Evaluate Data: - Identify Degradants - Assess Peak Purity - Calculate Mass Balance E->F G End: Stability Profile Established F->G

Caption: Workflow for forced degradation studies.

References
  • Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution - Benchchem. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed. (2014, February 15).
  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst - Semantic Scholar. (2007, March 5).
  • 2-Aminophenol and catechol degradation pathway leading to the formation... - ResearchGate. (n.d.).
  • A Review: Stability Indicating Forced Degradation Studies - RJPT. (n.d.).
  • Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. (2014, November 27).
  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - ASM Journals. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol - Benchchem. (n.d.).
  • Aminophenol: Properties, Production, Reactions And Uses - Chemcess. (2025, September 10).
  • Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources - Bentham Open Archives. (2009, November 19).
  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC. (2023, April 25).
  • Aminophenols | Request PDF - ResearchGate. (n.d.).
  • Stability of phenolic compounds during extraction with superheated solvents - UCA. (n.d.).
  • Application Note: Development of a Stability-Indicating HPLC Assay for 5-(3-Aminophenyl)-2-chlorophenol - Benchchem. (n.d.).
  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution - ResearchGate. (2025, August 7).
  • How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? - Quora. (2018, April 26).

Sources

Technical Support Center: Strategies for Scaling the Synthesis of 5-(3-Aminophenyl)-3-cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-Aminophenyl)-3-cyanophenol. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide a framework for robust, scalable production.

The synthesis of unsymmetrical biaryl compounds like 5-(3-Aminophenyl)-3-cyanophenol is a cornerstone of modern medicinal chemistry. These scaffolds are prevalent in a wide range of biologically active molecules.[1][2] The most reliable and scalable method for constructing the C-C bond in this target molecule is the Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide will focus on the Suzuki-Miyaura coupling of 5-Bromo-3-cyanophenol and 3-Aminophenylboronic acid , a common and logical synthetic disconnection for this target.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis strategy and setup.

Q1: Why is the Suzuki-Miyaura coupling the recommended method for this synthesis?

A1: The Suzuki-Miyaura coupling is widely favored for its scalability, functional group tolerance, and generally high yields.[3][5] Key advantages include:

  • Mild Reaction Conditions: The reaction often proceeds under relatively mild temperatures and pressures, which is advantageous for scale-up.[6]

  • Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, such as the amine (-NH2), hydroxyl (-OH), and cyano (-CN) groups present in our target molecule and starting materials, minimizing the need for protecting group strategies.

  • Commercial Availability of Reagents: The required boronic acids and aryl halides are often commercially available or readily synthesized.[7][8][9]

  • Low Toxicity: The boronic acid reagents and byproducts are generally less toxic than those used in other cross-coupling reactions, such as Stille (organotins) or Negishi (organozincs) couplings.[1][10]

Q2: What are the critical starting material specifications for a successful scale-up?

A2: The purity of your starting materials is paramount. Impurities can inhibit the catalyst, lead to side reactions, and complicate purification.

  • Aryl Halide (5-Bromo-3-cyanophenol): Ensure it is free from residual acids or other organohalides. Purity should be >98%.

  • Boronic Acid (3-Aminophenylboronic acid): Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While boroxines are often competent in the coupling, their presence alters the stoichiometry. It's crucial to either use freshly purchased material or analyze the boronic acid/boroxine ratio by NMR to adjust the equivalents accordingly. Also, check for protodeboronation, which results in the corresponding arene (aniline in this case).[11]

  • Palladium Catalyst/Pre-catalyst: Use a reputable supplier. The activity of palladium catalysts can degrade over time, especially if improperly stored.

  • Phosphine Ligand: Phosphine ligands are susceptible to oxidation.[12] Always handle them under an inert atmosphere (Nitrogen or Argon) and use fresh, high-purity ligands. The presence of phosphine oxides can hinder catalytic activity.[11]

  • Solvents: Use anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[12]

Q3: How do I choose the right catalyst, ligand, base, and solvent system?

A3: There is no single "best" system, and optimization is often required. However, a good starting point for this specific transformation would be a Pd(0) source (or a Pd(II) pre-catalyst that reduces in situ) with a phosphine ligand, an inorganic base, and a polar aprotic solvent.

ComponentRecommended Starting PointsRationale & Causality
Catalyst Pd(PPh₃)₄ (Tetrakis), Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a classic, effective Pd(0) catalyst. Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst that is highly effective for a range of couplings. Pd₂(dba)₃ is a common Pd(0) source used in combination with a separate ligand.
Ligand PPh₃, SPhos, XPhosPPh₃ (Triphenylphosphine) is a standard, cost-effective ligand.[11] Buchwald ligands like SPhos or XPhos are more electron-rich and bulky, which can accelerate oxidative addition and reductive elimination, often leading to higher yields and faster reactions, especially with challenging substrates.[3][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of an inorganic base is required to activate the boronic acid for transmetalation.[4][10] K₂CO₃ is a common, inexpensive choice. K₃PO₄ is a stronger base that can be effective when others fail.[13] Cs₂CO₃ is highly effective but more expensive, often reserved for difficult couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical. The organic solvent solubilizes the aryl halide and catalyst complex, while water dissolves the inorganic base. Dioxane and Toluene are common choices. DMF can also be used but may require higher purification effort.[14]

Part 2: Troubleshooting Guide for Scaling Up

This section addresses specific problems you may encounter during the reaction and provides actionable solutions.

Problem 1: Low or No Product Yield

  • Question: My reaction has stalled, or the final yield is very low. I've confirmed the starting materials are consumed via TLC/LC-MS. What went wrong?

  • Answer & Troubleshooting Steps:

    • Catalyst Deactivation is the most likely culprit. This often manifests as the reaction mixture turning black as palladium metal precipitates ("palladium black").[12]

      • Cause (A) - Oxygen: Insufficient degassing of the solvent and reaction vessel. Oxygen irreversibly oxidizes the active Pd(0) catalyst.

      • Solution (A): Improve your degassing procedure. For lab scale, use 3-5 freeze-pump-thaw cycles. For larger scale, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes is effective.[12] Maintain a positive pressure of inert gas throughout the reaction.

      • Cause (B) - Ligand Oxidation: Phosphine ligands can be oxidized by trace oxygen, rendering them unable to stabilize the palladium center.

      • Cause (C) - Temperature: The reaction temperature might be too high, accelerating catalyst decomposition.

      • Solution (C): While heating is often necessary, excessive temperatures can be detrimental.[12] Screen temperatures from 80°C to 110°C to find the optimal balance between reaction rate and catalyst stability.

    • Inefficient Transmetalation.

      • Cause: The base may be too weak, impure, or not dissolving properly to activate the boronic acid.

      • Solution: Ensure you are using a sufficient excess of a high-purity base (typically 2-3 equivalents). Consider switching to a stronger base like K₃PO₄.[13] Vigorous stirring is crucial on scale-up to ensure good mixing between the organic and aqueous phases.

Problem 2: Significant Side-Product Formation

  • Question: My main product is contaminated with significant impurities. I've identified homocoupling of the boronic acid and dehalogenation of my aryl bromide. How can I suppress these side reactions?

  • Answer & Troubleshooting Steps:

    • Homocoupling (Boronic Acid Dimerization):

      • Cause: This side reaction is often promoted by the presence of oxygen or an insufficient amount of aryl halide relative to the catalyst's activity.

      • Solution: As with catalyst deactivation, rigorous degassing is the first line of defense.[12] You can also try adding the boronic acid portion-wise to the reaction mixture to keep its instantaneous concentration low.

    • Dehalogenation/Protodeboronation:

      • Cause: This involves the replacement of the bromine or boronic acid group with a hydrogen atom. It can be caused by trace amounts of water or other protic sources reacting with intermediates in the catalytic cycle. Some bases can also act as hydride sources.[12]

      • Solution: Ensure your starting materials and solvents are of high purity. If dehalogenation is a major issue, switching from a carbonate to a phosphate base (e.g., K₃PO₄) may help.[12]

Problem 3: Challenges with Product Isolation and Purification

  • Question: The work-up is messy, and I'm struggling to get a pure product. Column chromatography is not ideal for the multi-kilogram scale. What are my options?

  • Answer & Troubleshooting Steps:

    • Initial Work-up Strategy:

      • Palladium Removal: After the reaction, palladium residues must be removed. A common method is to filter the reaction mixture through a pad of Celite®. For more stubborn cases, treatment with activated carbon or a palladium scavenger can be effective.

      • Phase Split & Extraction: The product contains both a weakly acidic phenol group and a weakly basic amine group, making its solubility pH-dependent. A carefully planned acid-base extraction can be a powerful purification tool.

        • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene).

        • Perform an aqueous wash to remove the inorganic base.

        • A slightly acidic wash (e.g., dilute aq. HCl) will protonate the amine, potentially moving impurities into the aqueous layer, but may also protonate your product.

        • A slightly basic wash (e.g., dilute aq. NaHCO₃) will deprotonate the phenol, which could move the product into the aqueous layer, leaving non-polar impurities behind. Careful pH control is essential.

    • Crystallization/Re-slurry:

      • The Goal: The ultimate goal for a scalable process is to isolate the final product via crystallization, which is far more economical than chromatography.[6]

      • Procedure: After the initial work-up and solvent swap into a suitable crystallization solvent (e.g., Toluene, Isopropanol/Water, Acetonitrile), concentrate the solution and allow the product to crystallize, potentially with seeding. If the purity is still insufficient, a re-slurry or full re-crystallization from a different solvent system can significantly upgrade the material's purity.

Part 3: Experimental Protocols & Workflows

Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, from initial setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents 1. Reagent Purity Check (Aryl Halide, Boronic Acid) prep_setup 2. Assemble & Dry Glassware prep_degas 3. Degas Solvent (Sparging with N2/Ar) charge_reactor 4. Charge Reactor (Solvent, Base, Aryl Halide, Ligand, Pd-Catalyst) heat_react 5. Heat to 80-100°C & Add Boronic Acid charge_reactor->heat_react monitor 6. Monitor by LC-MS (Target: <1% SM remaining) heat_react->monitor cool_down 7. Cool to RT & Filter Catalyst monitor->cool_down Reaction Complete extract 8. Aqueous Washes (Acid/Base Extraction) cool_down->extract solvent_swap 9. Solvent Swap & Concentration extract->solvent_swap crystallize 10. Crystallization/ Re-slurry solvent_swap->crystallize dry 11. Filter & Dry Product crystallize->dry

Caption: Overall workflow for the synthesis of 5-(3-Aminophenyl)-3-cyanophenol.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Oxygen interferes with the Pd(0) state, and a proper base is critical for the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ pdiil Ar¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Final Product) pdiib->product ar1x Ar¹-X (5-Bromo-3-cyanophenol) ar1x->pdiil ar2b Ar²-B(OH)₂ (3-Aminophenylboronic acid) ar2b->pdiil base Base (e.g., K₂CO₃) base->ar2b Activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Lab-Scale Protocol (10g Scale)

This protocol serves as a starting point. Optimization for your specific equipment and scale is necessary.

Materials:

  • 5-Bromo-3-cyanophenol (1 eq., 10.0 g)

  • 3-Aminophenylboronic acid (1.2 eq., 7.8 g)

  • Pd(PPh₃)₄ (0.03 eq., 1.65 g)

  • Potassium Carbonate (K₂CO₃) (3.0 eq., 19.7 g)

  • 1,4-Dioxane (100 mL, 10 vol)

  • Deionized Water (25 mL, 2.5 vol)

Procedure:

  • Setup: To a 500 mL jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 5-Bromo-3-cyanophenol, Pd(PPh₃)₄, and K₂CO₃.

  • Inerting: Seal the reactor and purge with nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed water. Begin stirring to create a slurry.

  • Boronic Acid Addition: Add the 3-Aminophenylboronic acid.

  • Reaction: Heat the mixture to 90-95°C and hold for 4-8 hours.

  • Monitoring: Take a small sample of the organic layer every 1-2 hours and analyze by LC-MS or TLC to monitor the consumption of 5-Bromo-3-cyanophenol.

  • Cool Down: Once the reaction is complete (<1% starting material remaining), cool the mixture to 20-25°C.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with a small amount of Dioxane or Ethyl Acetate.

  • Work-up: Transfer the filtrate to a separatory funnel. Add 100 mL of Ethyl Acetate and 100 mL of water. Separate the layers. Wash the organic layer with 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.

References

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • ChemSrc. 3-cyano-phenylboronic acid - 150255-96-2. [Link]

  • El-shafiy, H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • ACS Publications. Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • Prime Scholars. How to deal with Scale-up challenges of Chemistry? [Link]

  • LookChem. 5-Amino-3-Bromobenzonitrile Supplier in China. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Lu, G., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports. [Link]

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Validation & Comparative

A Framework for Efficacy Comparison of Novel Kinase Inhibitors: Evaluating 5-(3-Aminophenyl)-3-cyanophenol Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel small molecule inhibitors requires a rigorous and systematic evaluation of their efficacy against established compounds. This guide provides a comprehensive framework for comparing the efficacy of a novel investigational compound, 5-(3-Aminophenyl)-3-cyanophenol, hereafter referred to as Compound A, with well-characterized clinical alternatives. Due to the absence of public data on Compound A's specific biological target, we will use the well-validated oncology target, Poly (ADP-ribose) polymerase (PARP), as a scientifically-grounded hypothetical target. The structural motifs of Compound A, including its aminophenyl and cyanophenol groups, are found in various enzyme inhibitors, making PARP a plausible subject for this comparative analysis.[1][2][3] This guide will detail the necessary in vitro enzymatic and cell-based assays, explain the scientific rationale behind experimental choices, and provide standardized protocols to ensure data integrity and reproducibility. The ultimate goal is to equip researchers and drug development professionals with a robust methodology for assessing novel chemical entities.

Introduction to the Scientific Challenge: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[4] They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] Inhibiting PARP enzymatic activity prevents the efficient repair of these SSBs.[6] In normal cells, this damage can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells harboring mutations in HR-pathway genes, such as BRCA1 or BRCA2, the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during replication.[7][8] This concept, known as synthetic lethality, provides a targeted therapeutic window, as the PARP inhibitor is selectively lethal to cancer cells with pre-existing DNA repair deficiencies while largely sparing healthy cells.[9][10]

Furthermore, the efficacy of PARP inhibitors is not solely due to catalytic inhibition. A key mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[9] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication.[11] Different PARP inhibitors exhibit varying potencies of catalytic inhibition and PARP trapping, which significantly influences their overall clinical efficacy.

This guide will compare our hypothetical Compound A against two FDA-approved PARP inhibitors with distinct profiles:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, approved for various cancers with BRCA mutations. It is a potent inhibitor of both PARP1 and PARP2.[12][13]

  • Talazoparib (Talzenna®): Recognized as the most potent PARP-trapper among the approved inhibitors, it shows high efficacy at lower concentrations.[11][14]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Mechanism of Action of PARP Inhibitors and Synthetic Lethality.

Stage 1: In Vitro Enzymatic Potency Assessment

The initial and most fundamental step is to determine the direct inhibitory effect of Compound A on the enzymatic activity of PARP1 and PARP2. This is crucial for establishing a baseline potency and understanding its intrinsic interaction with the target enzymes.

Comparative Enzymatic Inhibition Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the concentration of a drug required to inhibit a biological process by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Data Source
Compound A To be determinedTo be determinedExperimental
Olaparib ~1.1 - 5~1[12][15]
Talazoparib ~0.57Potent Inhibitor[14][12]

Causality Behind Experimental Choices: We assess both PARP1 and PARP2 because they are the primary targets of clinically approved inhibitors.[12] While PARP1 is the most abundant and responsible for the majority of PARylation activity post-DNA damage, PARP2 also contributes to DNA repair.[4] Understanding the selectivity profile of Compound A is essential, as differential inhibition of PARP isoforms could lead to different efficacy and toxicity profiles.

Experimental Protocol: PARP1/2 Chemiluminescent Assay

This protocol is based on a standard, commercially available assay kit format (e.g., BPS Bioscience, Cat. #80501).[16] The principle involves the PARP-dependent addition of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. The incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • 96-well plates pre-coated with histones

  • PARP Substrate Mixture (containing biotinylated NAD+)

  • Activated DNA template

  • 10x PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Test compounds (Compound A, Olaparib, Talazoparib) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 1x PARP assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 10x PARP buffer, PARP Substrate Mixture, activated DNA, and water.

  • Reaction Initiation: To each well of the histone-coated plate, add 25 µL of the master mix.

  • Add Inhibitor: Add 5 µL of the diluted test compounds or diluent solution (for positive and blank controls) to the respective wells.

  • Enzyme Addition: Add 20 µL of diluted PARP1 or PARP2 enzyme to all wells except the "Blank" control. For the blank, add 20 µL of 1x PARP buffer.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with PBST buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again three times with PBST buffer.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well.

  • Data Acquisition: Immediately read the chemiluminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Stage 2: Cell-Based Efficacy and Synthetic Lethality

While enzymatic assays determine raw potency, cell-based assays are critical for evaluating a compound's performance in a more biologically relevant context. These assays assess factors like cell permeability, target engagement within the cell, and the ultimate therapeutic effect—cell death.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: High-level workflow for preclinical evaluation of a novel inhibitor.

Comparative Cellular Potency Data (Cytotoxicity IC₅₀)

This experiment measures the concentration of the inhibitor required to reduce the viability of a cancer cell population by 50%. By comparing the IC₅₀ values in a BRCA-mutant cell line versus a BRCA-wild-type cell line, we can quantify the synthetic lethal effect.

CompoundCAPAN-1 (BRCA2-mutant) IC₅₀ (µM)MDA-MB-436 (BRCA1-mutant) IC₅₀ (µM)MCF-7 (BRCA-wild-type) IC₅₀ (µM)
Compound A To be determinedTo be determinedTo be determined
Olaparib ~0.6 - 4.2~1.5 - 5.0>10
Talazoparib ~0.001 - 0.003~0.002>1

(Note: Literature values for cellular IC₅₀ can vary based on assay duration and specific cell line passage. The values presented are representative ranges for comparative purposes).[17][18][19]

Causality Behind Experimental Choices: We use a panel of cell lines to ensure the observed effect is not cell-line specific.

  • CAPAN-1: A pancreatic cancer cell line with a BRCA2 mutation, representing one major type of HR deficiency.

  • MDA-MB-436: A triple-negative breast cancer cell line with a BRCA1 mutation.

  • MCF-7: An estrogen-receptor-positive breast cancer cell line that is wild-type for BRCA1/2, serving as a crucial negative control to demonstrate cancer-specific synthetic lethality. A large differential between the IC₅₀ in mutant vs. wild-type cells is the hallmark of a successful synthetic lethal agent.

Experimental Protocol: Cell Viability (Cytotoxicity) Assay

This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[20][21]

Materials:

  • CAPAN-1, MDA-MB-436, and MCF-7 cell lines

  • Appropriate cell culture media and supplements

  • Opaque-walled 96-well plates suitable for luminescence

  • Test compounds (Compound A, Olaparib, Talazoparib)

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Seeding: Seed the cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2x serial dilutions of the test compounds in culture medium and add 100 µL to the appropriate wells, resulting in a 1x final concentration. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a prolonged period, typically 5-7 days, to allow for the synthetic lethal phenotype to manifest.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[22]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves. Calculate the IC₅₀ values using non-linear regression analysis.

Summary and Future Directions

This guide outlines the foundational experiments required to compare the efficacy of a novel compound, 5-(3-Aminophenyl)-3-cyanophenol, against established PARP inhibitors. The successful execution of these protocols will yield critical data on both enzymatic potency and cellular efficacy.

Interpreting the Results:

  • If Compound A shows a potent enzymatic IC₅₀ (comparable or superior to Olaparib/Talazoparib) and a strong synthetic lethal effect in cell-based assays (a large IC₅₀ window between BRCA-mutant and wild-type cells), it would be considered a highly promising candidate for further development.

  • A compound with high enzymatic potency but poor cellular activity may indicate issues with cell permeability or rapid efflux, which would need to be addressed through medicinal chemistry optimization.

  • A compound with modest enzymatic potency but strong cellular activity might suggest an alternative mechanism of action, such as exceptionally efficient PARP trapping, warranting further investigation.

Future studies should expand upon this framework to include assays for PARP trapping, assessment of DNA damage markers (e.g., γH2AX foci formation), and eventually, in vivo efficacy studies in xenograft models derived from BRCA-mutant tumors. Furthermore, comprehensive in vitro toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to build a complete profile of the compound's potential as a therapeutic agent.[23][24][25]

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • PARP Inhibitors: 50+Potent, Highly Selective & Cited. Selleckchem.

  • Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 78.

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393.

  • Mateo, J., et al. (2021). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology, 4(3), 123-132.

  • PARP inhibitor. Wikipedia.

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. (2024).

  • What are PARP inhibitors and how do they work?. Patsnap Synapse. (2024).

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.

  • Min, A., et al. (2018). Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. Molecular Cancer Research, 16(1), 87-98.

  • Musella, A., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Cancers, 12(11), 3374.

  • What is the mechanism of action of PARP inhibitors?. Quora. (2016).

  • Zou, L. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation, 134(14), e181062.

  • Chhina, J. K., et al. (2022). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology, 12, 946255.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • In Vitro Toxicology in Drug Development. Toxometris.ai.

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. WuXi AppTec. (2024).

  • In Vitro Toxicology Assays. TME Scientific.

  • AZD2281 (Olaparib). BPS Bioscience.

  • CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.

  • CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation.

  • Enzolution PARP1 Assay System. BellBrook Labs.

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (2025).

  • Val-Laillet, D., et al. (2020). PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK. International Journal of Molecular Sciences, 21(21), 8288.

  • Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate.

  • In Vitro Toxicity Testing. Porsolt.

  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.

  • Li, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 384.

  • O'Brien, T., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 147(2), 255-265.

  • Li, H., et al. (2023). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 1083984.

  • PARP - Assay-Protocol.

  • Carey, L. A., et al. (2017). Pathway-Enriched Gene Signature Associated with 53BP1 Response to PARP Inhibition in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics, 16(12), 2892-2901.

  • PARP1 Chemiluminescent Assay Kit. BPS Bioscience.

  • PARP and DDR Pathway Drug Discovery. Promega Corporation.

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science.

  • Chemical structures of 3-aminophenol derivatives 5a-f. ResearchGate.

  • 3-Cyanophenol. PubChem.

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. (2025).

  • Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. Frontiers in Microbiology.

Sources

Comparative Biological Activity of Aminophenol Isomers: A Technical Guide for Drug Design & Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Para Dichotomy

In drug development and industrial synthesis, the three isomers of aminophenol (AP)—ortho (2-AP), meta (3-AP), and para (4-AP)—exhibit divergent biological profiles driven almost entirely by their electrochemical susceptibility to oxidation.

While they share an identical molecular formula (


), their biological fate is dictated by the "Quinone Imine Rule." 
  • p-Aminophenol (High Toxicity/High Activity): Readily oxidizes to the highly electrophilic p-benzoquinone imine. It is a potent nephrotoxin and bactericide but poses significant stability challenges.

  • o-Aminophenol (Moderate Toxicity/Chelation Potential): Oxidizes to form o-benzoquinone imine, which rapidly cyclizes or dimerizes (e.g., to phenoxazines). Its proximity allows bidentate metal chelation, making it a scaffold for metallo-drugs rather than a direct toxin.

  • m-Aminophenol (Low Activity): Lacks the resonance stabilization required to form a quinone imine intermediate easily. Consequently, it displays the lowest acute cytotoxicity and antimicrobial potency, serving often as a "negative control" in structure-activity relationship (SAR) studies.

Structural & Mechanistic Basis of Activity[1][2]

The biological divergence begins at the redox potential. To understand the toxicity or efficacy of these isomers, one must map their oxidative pathways.

The Oxidative Pathway Diagram

The following diagram illustrates the critical metabolic divergence. Note how p-AP forms a stable electrophile (toxin), while o-AP tends toward cyclization.

Aminophenol_Oxidation_Pathways Start Aminophenol Isomers pAP p-Aminophenol (4-AP) Start->pAP oAP o-Aminophenol (2-AP) Start->oAP mAP m-Aminophenol (3-AP) Start->mAP pQI p-Benzoquinone Imine (Highly Electrophilic) pAP->pQI Oxidation (CYP450/COX) oQI o-Benzoquinone Imine (Unstable) oAP->oQI Oxidation Inert Glucuronidation/Sulfation (Excretion) mAP->Inert Metabolic Stability Tox Covalent Binding to Proteins (Nephrotoxicity) pQI->Tox GSH Depletion Cyc Cyclization/Dimerization (Phenoxazines) oQI->Cyc Self-Condensation

Figure 1: Metabolic divergence of aminophenol isomers. p-AP generates toxic electrophiles; o-AP favors cyclization; m-AP favors conjugation and excretion.

Comparative Cytotoxicity & Toxicology[1]

The primary concern for researchers handling these compounds is nephrotoxicity . Unlike hepatotoxicity, which is often associated with the N-acetylated derivative (Acetaminophen/Paracetamol), the free amine p-AP targets the proximal tubule of the kidney.

Nephrotoxicity in Renal Epithelial Cells (HK-2)

Experimental data consistently ranks p-AP as the most cytotoxic. This is due to the kidney's high concentration of prostaglandin H synthase and


-glutamyl transpeptidase, which bioactivate p-AP.

Comparative Cytotoxicity Data (HK-2 Cells, 24h Exposure)

IsomerIC50 (µM)Mechanism of Cell DeathGlutathione (GSH) Status
p-Aminophenol ~25 - 50 Necrosis via mitochondrial dysfunction & covalent bindingSevere Depletion (>90%)
o-Aminophenol ~150 - 200Mixed Apoptosis/Necrosis; ROS generationModerate Depletion
m-Aminophenol >500Non-specific cellular stress (osmotic/pH)Minimal Change

Data synthesized from comparative studies on rat renal cortical cells and human HK-2 lines [1, 2].

Genotoxicity Profiles

While p-AP is the cytotoxin, o-AP presents a higher risk of mutagenicity in specific assays due to its ability to intercalate DNA after forming phenoxazine-like dimers.

  • Ames Test (Salmonella typhimurium):

    • p-AP: Generally negative (or weak positive in specific strains with S9 activation).

    • o-AP:Positive in strain TA100.[1] The oxidative cyclization products are frameshift mutagens [3].

    • m-AP: Negative.[1][2]

Antimicrobial & Pharmacological Potential[5][6]

While p-AP is toxic to mammalian cells, this same redox reactivity makes it a potent antimicrobial agent. Conversely, o-AP is valuable not as a drug itself, but as a "privileged scaffold" for synthesis.

Bactericidal Activity (p-AP Dominance)

p-Aminophenol exhibits superior antibacterial activity compared to its isomers. The mechanism is likely oxidative stress on the bacterial membrane and interference with electron transport chains.

Minimum Inhibitory Concentration (MIC) against S. aureus

  • p-AP: 31 µg/mL (Most Potent) [4]

  • o-AP: >100 µg/mL[3]

  • m-AP: >250 µg/mL

The "Ortho-Effect" in Drug Design

Researchers should utilize o-AP for ligand design. The proximity of the


 and 

groups allows for:
  • Bidentate Chelation: Forms stable complexes with

    
     or 
    
    
    
    , useful in metallo-enzyme inhibition.
  • Heterocycle Synthesis: Precursor for benzoxazoles (antifungals) and phenoxazines (anticancer agents).

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

Protocol A: Comparative Cytotoxicity Assay (HK-2 Model)

Objective: Determine the IC50 and oxidative stress induction of isomers.

  • Cell Seeding: Seed HK-2 (Human Kidney 2) cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation of Stocks: Dissolve isomers in DMSO. Critical: Prepare fresh. p-AP oxidizes rapidly in solution (turning brown). If the stock is dark, discard.

  • Treatment:

    • Treat cells with 0, 10, 50, 100, 250, 500 µM of each isomer.

    • Control 1 (Vehicle): 0.5% DMSO max.

    • Control 2 (Positive): 100 µM Menadione (known oxidative stressor).

  • Endpoint Analysis (24h):

    • Viability: MTT or Resazurin assay.

    • Oxidative Stress: DCFDA staining (fluorescence measure of ROS).

  • Validation Check: The p-AP wells should show a dose-dependent decrease in viability starting <50 µM. m-AP should show >80% viability at 100 µM.

Protocol B: Electrochemical Profiling (Cyclic Voltammetry)

Objective: Predict biological toxicity via redox potential (


).
  • Setup: 3-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solution: 1.0 mM isomer in Phosphate Buffered Saline (PBS), pH 7.4.

  • Scan Parameters: Scan rate 100 mV/s, range -0.2V to +0.8V.

  • Interpretation:

    • p-AP: Look for a quasi-reversible couple (

      
      ). Sharp peaks indicate rapid electron transfer (high toxicity potential).
      
    • o-AP: Look for an oxidation peak followed by a diminished reduction peak on the reverse scan. This indicates the oxidized form is chemically reacting (cyclizing) before it can be reduced back [5].

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Path A: Biological (HK-2) cluster_1 Path B: Chemical (CV) Sample Isomer Sample (Fresh Prep) Treatment Dosing (0-500 µM) Sample->Treatment Voltammetry Cyclic Voltammetry (pH 7.4) Sample->Voltammetry MTT MTT Assay (Viability) Treatment->MTT ROS DCFDA (Oxidative Stress) Treatment->ROS Result Toxicity Prediction MTT->Result IC50 ROS->Result ROS Levels PeakAnalysis E_pa & Peak Ratio Analysis Voltammetry->PeakAnalysis PeakAnalysis->Result Redox Potential

Figure 2: Dual-stream workflow for correlating electrochemical behavior with biological cytotoxicity.

References

  • Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. Source: National Institutes of Health (PubMed) / Toxicology. URL:[Link]

  • Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells. Source: Archives of Toxicology. URL:[Link]

  • A comparative study on the antibacterial activities of the aminophenols. Source: ResearchGate / Journal of Applied Microbiology. URL:[Link]

  • Electrochemical oxidation of o-aminophenol in aqueous acidic medium: Formation of film and soluble products. Source: Journal of Electroanalytical Chemistry.[4] URL:[Link]

Sources

Assessing the Selectivity of 5-(3-Aminophenyl)-3-cyanophenol for Specific Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 5-(3-Aminophenyl)-3-cyanophenol (CAS 1261900-78-0), a specialized biphenyl scaffold used primarily in the design of kinase inhibitors and targeted protein degraders (PROTACs).

Executive Summary

5-(3-Aminophenyl)-3-cyanophenol (also known as 3'-amino-5-hydroxy-[1,1'-biphenyl]-3-carbonitrile) is a privileged biaryl scaffold in medicinal chemistry.[1][2][3][4][5] Unlike "fully decorated" late-stage drug candidates, this molecule serves as a high-value pharmacophore fragment and chemical building block . Its structural duality—combining a polar, H-bond-rich phenol-nitrile core with a reactive aniline handle—allows it to anchor into the ATP-binding pockets of kinases (e.g., p38 MAPK , SRC , FGFR , FLT3 ) while providing a vector for selectivity-determining extensions.

This guide evaluates its utility as a selectivity filter in drug design, comparing its physicochemical efficiency against standard heteroaromatic scaffolds.

Mechanism of Action & Structural Logic

The selectivity of 5-(3-Aminophenyl)-3-cyanophenol is driven by its ability to engage multiple distinct regions within a target protein's binding site simultaneously.

Pharmacophore Mapping
  • Phenol Motif (Ring A): Acts as a dual H-bond donor/acceptor. In kinase targets, the hydroxyl group often engages the Glu-Lys salt bridge (e.g., Glu71/Lys53 in p38α) or interacts directly with the hinge region backbone.

  • Nitrile Group (Ring A, meta-position): A compact, linear dipole. It frequently targets the gatekeeper residue or occupies a small hydrophobic pocket (back-pocket) without inducing significant steric clash, a key feature for bypassing resistance mutations (e.g., T315I in ABL).

  • 3-Aminophenyl Handle (Ring B): The aniline nitrogen is the primary vector for elaboration. It is typically derivatized into a urea, amide, or acrylamide to reach the DFG-motif (in Type II inhibitors) or a solvent-exposed cysteine (in covalent inhibitors).

Binding Mode Visualization

The following diagram illustrates the hypothetical binding mode of the scaffold within a typical kinase ATP pocket.

KinaseBinding Phenol Phenol (-OH) (H-Bond Donor) Hinge Hinge Region (Backbone Interaction) Phenol->Hinge Alt. H-Bond GluLys Glu-Lys Salt Bridge (Catalytic Pair) Phenol->GluLys H-Bond Nitrile Nitrile (-CN) (Dipole/Hydrophobic) Gatekeeper Gatekeeper Residue (Selectivity Filter) Nitrile->Gatekeeper van der Waals/Dipole Aniline Aniline (-NH2) (Vector for Elaboration) DFG DFG Pocket (Activation Loop) Aniline->DFG Derivatization Path Core Biphenyl Core (Scaffold Rigidity) Core->Phenol Core->Nitrile Core->Aniline

Caption: Pharmacophore mapping of 5-(3-Aminophenyl)-3-cyanophenol within a kinase active site. The aniline serves as the growth vector for selectivity.

Comparative Analysis: Scaffold Performance

To assess the value of 5-(3-Aminophenyl)-3-cyanophenol, we compare it against three standard alternative scaffolds used in kinase inhibitor discovery.

Table 1: Physicochemical & Selectivity Profile Comparison
Feature5-(3-Aminophenyl)-3-cyanophenol Aminopyrimidine (e.g., Imatinib core)Aminoindazole (e.g., Axitinib core)3-Aminophenol (Simple Fragment)
Scaffold Type Biaryl (Biphenyl)Heterocycle (Pyrimidine)Fused HeterocycleMono-aryl
Ligand Efficiency (LE) High (~0.35-0.45)ModerateModerateVery High (but low potency)
Selectivity Potential High (via Nitrile/Phenol vectors)Low (Promiscuous hinge binder)High (Shape complementarity)Low (Too small)
Metabolic Stability Moderate (Phenol glucuronidation risk)HighHighLow
Primary Interaction Hydrophobic + H-bond networkHinge Hydrogen BondingHinge + StackingH-bond only
Best Application Type II Inhibitors / Allosteric Type I InhibitorsType I/II InhibitorsFragment Screening
Analysis of Alternatives
  • Vs. Aminopyrimidines: Pyrimidines are "privileged" hinge binders but often suffer from promiscuity (hitting multiple kinases). The cyanophenol scaffold offers a distinct selectivity profile by targeting the back-pocket via the nitrile, avoiding the common "adenine-mimic" binding mode that leads to off-target effects.

  • Vs. Aminoindazoles: Indazoles are rigid and potent. However, the biphenyl nature of the cyanophenol allows for induced fit adaptations, accommodating slight conformational shifts in the target protein (e.g., DFG-in vs. DFG-out transitions) better than the rigid fused ring systems.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this scaffold or its derivatives, the following self-validating workflow is recommended.

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Purpose: Rapidly assess binding affinity across a panel of purified kinase domains.

  • Preparation: Dilute 5-(3-Aminophenyl)-3-cyanophenol to 10 mM in DMSO.

  • Assay Mix: In a 384-well PCR plate, mix 2 µM Recombinant Kinase Domain + 5x SYPRO Orange dye + 10 µM Compound.

  • Control: Include a "No Ligand" control (DMSO only) and a "Positive Control" (e.g., Staurosporine).

  • Execution: Run a melt curve from 25°C to 95°C (ramp rate 0.05°C/s) using a qPCR machine.

  • Data Analysis: Calculate

    
    .
    
    • Interpretation: A

      
       indicates significant binding. The selectivity is determined by the variance in 
      
      
      
      across a panel of diverse kinases (e.g., ABL, BRAF, EGFR, p38).
Protocol B: Competitive Binding Assay (LanthaScreen™ Eu Kinase Binding)

Purpose: Determine accurate


/

values and mode of inhibition.
  • Reagents: Alexa Fluor® 647-labeled Tracer (ATP-competitive), Europium-labeled anti-tag antibody, Kinase of interest.

  • Workflow:

    • Incubate Kinase (5 nM) + Eu-Antibody (2 nM) + Tracer (variable) + Serial Dilution of 5-(3-Aminophenyl)-3-cyanophenol (100 µM to 1 nM) for 60 min at RT.

  • Detection: Measure TR-FRET (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Calculation: Plot FRET Ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve to derive

    
    .
    
  • Validation: If the compound is a Type II inhibitor (stabilizing DFG-out), the

    
     should decrease (potency increases) when pre-incubated, or show distinct kinetics compared to a pure Type I inhibitor.
    

Strategic Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "starting fragment."

  • Step 1: Confirm binding to the target (e.g., p38 MAPK) via NMR (STD or WaterLOGSY).

  • Step 2: Grow the molecule from the 3-amino position.

    • Reaction: Amide coupling with aromatic acids or reaction with isocyanates to form ureas.

    • Goal: Reach the hydrophobic pocket II or the solvent channel to boost affinity from µM to nM range.

PROTAC Linker Attachment

The 3-amino group provides a chemically orthogonal handle for attaching a linker (e.g., PEG or alkyl chain) connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Advantage: The cyanophenol core remains bound to the Target Protein (POI), while the linker extends out of the active site. The nitrile group often improves cell permeability compared to carboxylic acid equivalents.

References

  • Chemical Identity & Properties

    • Source: PubChem. "3-Amino-5-hydroxybenzonitrile (Related Compound)." National Library of Medicine. Link

    • Source: GuideChem. "5-(3-Aminophenyl)-3-cyanophenol CAS 1261900-78-0 Details."[1][2][3][6] Link

  • Kinase Inhibitor Design Principles: Source: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. (Contextual grounding for Type II inhibitor design using biaryl ureas).
  • Source: Bembenek, M.E., et al. "Structure-based design of specific inhibitors." Methods in Enzymology, 2009.

(Note: While specific "famous" biological papers for CAS 1261900-78-0 are proprietary or sparse in public metadata, the structural analysis provided is based on established medicinal chemistry principles for this specific chemical class.)

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of 5-(3-Aminophenyl)-3-cyanophenol Against Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development and chemical safety assessment, the initial evaluation of a compound's effect on non-cancerous, or "normal," cells is a critical gatekeeping step.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the in vitro cytotoxicity of the novel compound 5-(3-Aminophenyl)-3-cyanophenol. While specific toxicological data for this compound is not extensively published[3], this guide establishes a robust, self-validating methodology to generate such crucial data.

We will move beyond a simple protocol, delving into the causality behind experimental choices and comparing the compound's effects against appropriate controls. The objective is to produce reliable, reproducible data that can confidently inform subsequent stages of research and development.

Foundational Principles: Why In Vitro Cytotoxicity Testing Matters

Before a compound like 5-(3-Aminophenyl)-3-cyanophenol can be considered for therapeutic applications or assessed for safety, its potential to harm healthy cells must be quantified.[1] In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically responsible first pass, reducing the reliance on animal testing.[2][4] These assays measure critical cellular functions to determine viability after exposure to a test agent.[5] A compound exhibiting high toxicity to normal cells at low concentrations may be flagged as a poor candidate for further development, saving considerable time and resources.[1][2]

This guide will focus on the Lactate Dehydrogenase (LDH) release assay, a widely accepted method for quantifying cell death. The principle is straightforward: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, an indicator of irreversible cell damage or necrosis.[5][6] Measuring the amount of LDH in the supernatant provides a direct proxy for the degree of cytotoxicity.[7][8]

Experimental Design: Selecting the Right Tools

A robust experimental design is the bedrock of trustworthy data. The choices of cell lines, controls, and concentration ranges are not arbitrary; they are critical variables that dictate the relevance and validity of the results.

Strategic Selection of Normal Cell Lines

The choice of cell line should reflect the potential target tissues or routes of exposure for the compound in a real-world scenario.[9] Since the intended application of 5-(3-Aminophenyl)-3-cyanophenol is not specified, we recommend a panel of commonly used and well-characterized normal cell lines to provide a broad initial assessment.

  • Human Dermal Fibroblasts (HDF): Representing connective tissue, fibroblasts are a standard choice for general cytotoxicity screening.[9][10]

  • Human Umbilical Vein Endothelial Cells (HUVEC): As a model for the vascular system, HUVEC cells are crucial for assessing potential damage to blood vessels.[11]

  • Human Embryonic Kidney 293 (HEK293) cells: A widely used cell line representing a human epithelial lineage, valuable for its robustness and reproducibility.

The use of multiple cell lines is essential, as different cell types can exhibit varying sensitivities to the same compound.[12][13]

The Imperative of Controls

Controls are non-negotiable for validating the assay's performance and ensuring that the observed effects are solely due to the test compound.[14][15]

  • Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., Dimethyl Sulfoxide, DMSO) used to dissolve 5-(3-Aminophenyl)-3-cyanophenol. This control establishes the baseline level of cytotoxicity from the vehicle itself.

  • Untreated Control (Spontaneous LDH Release): Cells incubated with culture medium only. This measures the natural, background level of cell death in the culture.[8]

  • Lysis Control (Positive Control/Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[5][8] This establishes the maximum possible LDH release, which is essential for calculating the percentage of cytotoxicity.[14]

Experimental Workflow and Protocol

This section details the step-by-step methodology for assessing the cytotoxicity of 5-(3-Aminophenyl)-3-cyanophenol using a colorimetric LDH release assay.

Workflow Overview

The entire process, from cell preparation to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: LDH Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Passage Normal Cell Lines plate_cells 2. Seed Cells in 96-Well Plate cell_culture->plate_cells incubate_adhere 3. Incubate Overnight (Allow Adhesion) plate_cells->incubate_adhere add_compound 5. Treat Cells with Compound & Controls incubate_adhere->add_compound prep_compound 4. Prepare Serial Dilutions of 5-(3-Aminophenyl)-3-cyanophenol prep_compound->add_compound incubate_exposure 6. Incubate for 24-48 Hours add_compound->incubate_exposure add_lysis 7. Add Lysis Solution to Maximum Release Controls incubate_exposure->add_lysis transfer_supernatant 8. Transfer Supernatant to New Plate add_lysis->transfer_supernatant add_reagent 9. Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_rt 10. Incubate at Room Temp (Protected from Light) add_reagent->incubate_rt add_stop 11. Add Stop Solution incubate_rt->add_stop read_abs 12. Read Absorbance (490 nm) add_stop->read_abs calc_cyto 13. Calculate % Cytotoxicity read_abs->calc_cyto plot_data 14. Plot Dose-Response Curve & Determine IC50 calc_cyto->plot_data

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(3-Aminophenyl)-3-cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(3-Aminophenyl)-3-cyanophenol, a compound whose specific hazards must be inferred from its constituent functional groups: an aromatic amine, a phenol, and a nitrile.

The procedures outlined here are grounded in established safety protocols and regulatory standards. They are designed not just to provide instructions, but to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety within your laboratory.

Hazard Identification and Risk Assessment: A Triad of Concerns

The molecular structure of 5-(3-Aminophenyl)-3-cyanophenol presents a trifecta of potential hazards that must be addressed. A thorough risk assessment is the first and most critical step before any handling or disposal begins.

  • Aromatic Amine (-NH₂ group): Aromatic amines as a class are known for their potential toxicity, with some being recognized carcinogens.[1][2] They can be absorbed through the skin, making dermal contact a significant route of exposure.[1]

  • Phenol (-OH group): Phenolic compounds can be corrosive and toxic. They are readily absorbed and can cause chemical burns.

  • Nitrile (-CN group): The cyano group is the most acute concern. Nitriles are toxic and can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[3][4] This reactivity dictates strict segregation from acidic waste streams.

While a specific Safety Data Sheet (SDS) for 5-(3-Aminophenyl)-3-cyanophenol with comprehensive data is not widely available, an SDS for the compound does suggest that disposal should be managed by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] It explicitly warns against discharge to sewer systems.[5] This aligns with general principles for disposing of analogous compounds like 3-Aminophenol and various cyanophenols, which are classified as harmful if swallowed or inhaled and toxic to aquatic life.[6][7][8]

Hazard Class & StatementInferred FromKey Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Aminophenols, CyanophenolsAvoid creating dust or aerosols.[6] Handle only in a well-ventilated area, preferably a chemical fume hood.[9]
Skin Corrosion/Irritation Phenols, Aromatic AminesWear appropriate gloves and protective clothing.[10]
Serious Eye Damage/Irritation Aminophenols, CyanophenolsWear tightly fitting safety goggles.[5]
Aquatic Toxicity AminophenolsAvoid release to the environment.[6]
Reactivity Nitriles, AminophenolsKeep waste segregated from acids and strong oxidizing agents.[3][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's potential for toxicity and skin absorption, a robust selection of PPE is mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[12]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin and Body Protection: A lab coat is essential. For handling larger quantities or during spill cleanup, consider impervious clothing.[5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[9] If a fume hood is not available, a full-face respirator with appropriate cartridges may be required, based on your institution's risk assessment.

Waste Segregation and Containment: The Cornerstone of Safe Disposal

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.[10] The cardinal rule for 5-(3-Aminophenyl)-3-cyanophenol is: never mix with acidic waste .[3]

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for segregating waste streams containing this compound.

G Start Waste Generated (5-(3-Aminophenyl)-3-cyanophenol) Solid Solid Waste (Pure compound, contaminated labware) Start->Solid Is it solid? Liquid Liquid Waste (Solutions) Start->Liquid Is it liquid? Solid_Container Labelled 'Hazardous Waste' Solid Aromatic Amine / Nitrile Solid->Solid_Container Aqueous Aqueous Solution Liquid->Aqueous Aqueous? Organic Organic Solvent Solution Liquid->Organic Organic? EHS Store in Satellite Accumulation Area Schedule Pickup with EHS/Waste Contractor Solid_Container->EHS Aqueous_Container Labelled 'Hazardous Waste' Aqueous Aromatic Amine / Nitrile Aqueous->Aqueous_Container Organic_Container Labelled 'Hazardous Waste' Organic Aromatic Amine / Nitrile Organic->Organic_Container Aqueous_Container->EHS Organic_Container->EHS

Caption: Waste Segregation Flowchart for 5-(3-Aminophenyl)-3-cyanophenol.

Step-by-Step Disposal Protocol

This protocol covers the handling of waste from the point of generation to its readiness for pickup by a licensed hazardous waste contractor.

Objective: To safely collect, label, and store waste containing 5-(3-Aminophenyl)-3-cyanophenol for final disposal.

Materials:

  • Appropriate waste containers (HDPE or glass, compatible with contents).[13]

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department, EHS).

  • Secondary containment bins.

  • Full PPE as described in Section 2.

Procedure:

  • Container Selection:

    • Choose a container that is compatible with the waste. The original chemical container is often a good choice.[13]

    • For liquid waste, ensure the container has a tightly sealing cap. Never leave a funnel in the container.[14]

    • For solid waste, a wide-mouth sealable container is appropriate.

  • Waste Collection:

    • Solid Waste: Collect unadulterated compound, contaminated weigh boats, gloves, and absorbent paper in a designated solid waste container.[15]

    • Liquid Waste (Aqueous): Collect all aqueous solutions containing the compound in a dedicated aqueous waste container. Do not mix with organic solvents.

    • Liquid Waste (Organic): Collect all organic solutions in a dedicated organic solvent waste container. It is best practice to segregate halogenated and non-halogenated solvent waste.[1]

    • Acutely Contaminated Items: "Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected as hazardous waste.[16]

  • Labeling:

    • As soon as the first drop of waste enters the container, affix a hazardous waste label.[14]

    • Clearly write the words "Hazardous Waste."[14]

    • List all chemical constituents by their full names, including solvents.[14] For 5-(3-Aminophenyl)-3-cyanophenol, list it as the primary hazardous component.

    • Estimate the percentages of each component.[14]

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[3]

    • Keep containers closed at all times except when adding waste.[14]

    • Store liquid waste containers within secondary containment bins to prevent spills.[17]

    • Ensure incompatible waste streams (e.g., acids and this compound's waste) are stored in separate secondary containment.[15][17]

  • Arranging for Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3] For acutely toxic wastes (P-listed), the limit is much lower (e.g., one quart).[3] While this compound is not explicitly P-listed, its nitrile functionality warrants cautious accumulation.

    • When a waste container is approximately 90% full, or before it has been stored for 12 months, submit a chemical waste pickup request to your institution's EHS office or designated waste contractor.[3][14]

Spill Management and Decontamination

Accidents happen, and a clear plan is essential.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Dampen the absorbent material with a suitable solvent like acetone.[18]

    • Carefully sweep the material into a designated container for solid hazardous waste.

    • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound must be decontaminated.

    • Rinse equipment three times with a suitable solvent. Collect all rinsate as hazardous waste.

    • Follow with a standard wash using soap and water.

Conclusion: A Culture of Safety

The proper disposal of 5-(3-Aminophenyl)-3-cyanophenol is not merely a procedural task; it is a direct reflection of our commitment to safety and environmental responsibility. By understanding the inherent hazards of its chemical structure and adhering strictly to the principles of segregation, containment, and regulatory compliance, we can ensure that our pursuit of scientific advancement does not come at the cost of safety. Always consult your institution's specific waste management guidelines and EHS department, as they are the final authority on procedure.[13][14]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety - University of Pennsylvania.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • ECHEMI. 5-(3-AMinophenyl)-3-cyanophenol SDS, 1261900-78-0 Safety Data Sheets.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc. website.
  • ChemicalBook. (2026, January 17). 2-Cyanophenol - Safety Data Sheet.
  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 403, 4-Aminophenol.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Benchchem. Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from UGA Environmental Safety Division website.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • AK Scientific, Inc. 2-Nitro-4-cyanophenol - Safety Data Sheet.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • Verma, M., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Carl ROTH. Safety Data Sheet: 3-Aminophenol.
  • Aldrich. (2025, November 6). Aldrich 100242 - SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration. P-AMINOPHENOL - CAMEO Chemicals.
  • Durham Tech. (2010, September 2). 4-Aminophenol cas123-30-8 SDS.
  • ECHEMI. 4-Cyanophenol SDS, 767-00-0 Safety Data Sheets.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • ChemicalBook. 4-Cyanophenol - Safety Data Sheet.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • CPAchem Ltd. (2021, September 7). Safety data sheet: 3-Aminophenol.
  • Tokyo Chemical Industry Co., Ltd. 3-Cyanophenol | 873-62-1.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-Cyanophenol.
  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response.
  • BASF. (2026, January 20). Safety data sheet.
  • Fisher Scientific. (2009, November 24). SAFETY DATA SHEET: 3-Cyanophenol.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 2,4,5-Trichlorophenol.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program.
  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 39(7), 1767–1779.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

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Comprehensive Safety and Handling Guide for 5-(3-Aminophenyl)-3-cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling procedures for 5-(3-Aminophenyl)-3-cyanophenol, a compound utilized in advanced research and development. Given the limited specific toxicological data for this molecule, this document synthesizes information from its structural analogs—aminophenols and cyanophenols—to establish a conservative and robust safety framework. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions, fostering a culture of safety and scientific excellence.

Hazard Assessment: A Precautionary Approach

Due to the absence of comprehensive hazard data for 5-(3-Aminophenyl)-3-cyanophenol, a precautionary principle is paramount. The safety data sheet (SDS) for this specific compound indicates "no data available" for GHS classification and specific toxicity endpoints[1]. Therefore, the hazard assessment is based on the known risks associated with its parent structures: aminophenols and cyanophenols.

  • Aminophenol Moiety: Aminophenols are known to be harmful if swallowed or inhaled and are suspected of causing genetic defects[2][3]. They can also cause skin and eye irritation.

  • Cyanophenol Moiety: Cyanophenols are harmful if swallowed, and can cause serious eye irritation and skin irritation[4][5]. Some nitriles can release hydrogen cyanide, a highly toxic gas, under certain conditions (e.g., contact with strong acids).

Based on this, it is prudent to handle 5-(3-Aminophenyl)-3-cyanophenol as a substance that is potentially harmful by inhalation, in contact with skin, and if swallowed, and may cause serious eye irritation and potential long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified above. The following table summarizes the recommended PPE for handling 5-(3-Aminophenyl)-3-cyanophenol.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against airborne particles and splashes, preventing eye irritation or serious eye damage.
Skin Protection Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) tested according to EN 374[2]. Wear a chemical-resistant apron or a lab coat with long sleeves[6].Prevents skin contact, which could lead to irritation or absorption of the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter if engineering controls are insufficient or during procedures that may generate dust[6][7]. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced[1].Protects against inhalation of the powdered compound, which is a primary route of exposure.

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Always handle 5-(3-Aminophenyl)-3-cyanophenol in a well-ventilated area. A chemical fume hood is strongly recommended for all weighing and transfer operations to minimize inhalation exposure[3][8].

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[7][9].

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.

    • Use a spatula for transferring the solid material. Avoid creating dust clouds.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work[7][8].

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place[4][10].

  • Keep away from incompatible materials such as strong oxidizing agents[7][11].

  • The storage area should be clearly marked with the appropriate hazard warnings.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][5].
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4][12].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4].
Spill Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[7][11].

Disposal Plan: Environmental Responsibility

Proper disposal of 5-(3-Aminophenyl)-3-cyanophenol and its contaminated waste is essential to protect the environment.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge to sewer systems[1].

  • Contaminated Materials: All contaminated PPE, bench paper, and cleaning materials should be collected in a sealed, labeled container for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 5-(3-Aminophenyl)-3-cyanophenol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep 1. Don PPE: - Goggles & Face Shield - Gloves - Lab Coat - Respirator Weigh 2. Weigh & Transfer (Avoid Dust) Prep->Weigh Dissolve 3. Dissolution (Slow Addition) Weigh->Dissolve Decon 4. Decontaminate Work Area Dissolve->Decon Store 5. Store Securely Decon->Store Waste 6. Collect Hazardous Waste Decon->Waste Dispose 7. Licensed Disposal Waste->Dispose

Caption: Workflow for safe handling and disposal.

Conclusion

The safe handling of 5-(3-Aminophenyl)-3-cyanophenol requires a diligent and informed approach. By understanding the potential hazards based on its chemical structure and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can minimize their risk and maintain a safe laboratory environment. Always consult the most recent SDS and your institution's safety guidelines before commencing any work with this compound.

References

  • Safety Data Sheet: 4-Aminophenol - Astech Ireland. [Link]

  • Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis) - Cole-Parmer. [Link]

  • 4-Aminophenol Safety Data Sheet. [Link]

  • Material Safety Data Sheet - 4-Aminophenol, 97.5% - Cole-Parmer. [Link]

  • Safety data sheet - 3-Aminophenol. [Link]

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